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  • Product: 11-Oxapregn-4-ene-3,20-dione
  • CAS: 18882-77-4

Core Science & Biosynthesis

Foundational

11-Oxapregn-4-ene-3,20-dione: Mechanistic Insights into Steroid Receptor Modulation and Oxa-Steroid Pharmacology

Executive Summary 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone) represents a unique class of synthetic pentacyclic steroid analogues characterized by the replacement of the C-11 methylene group (-CH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone) represents a unique class of synthetic pentacyclic steroid analogues characterized by the replacement of the C-11 methylene group (-CH2-) of the native progesterone backbone with an oxygen atom (-O-)[1]. This single heteroatom substitution fundamentally rewrites the molecule's pharmacological profile.

Unlike native progesterone, 11-oxaprogesterone acts as a selective progesterone receptor (PR) modulator. Historically, it was observed that replacing the 11-methylene group with oxygen results in a sharp diminution of classical progestational activity (such as endometrial proliferation measured in the Clauberg test)[2]. Paradoxically, this same modification yields a compound with significantly enhanced ovulation-inhibiting activity[2]. This whitepaper dissects the structural chemistry, receptor binding dynamics, and the self-validating experimental methodologies required to evaluate the mechanism of action of this atypical oxa-steroid.

Structural Chemistry & Ligand-Receptor Dynamics

The Progesterone Receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily (NR3C3)[3]. The ligand-binding domain (LBD) of the PR is exquisitely sensitive to steric and electrostatic modifications at the C-11 position of the steroid scaffold.

In classical steroid pharmacology, bulky 11β-substituents (such as the 4-dimethylaminophenyl group in the antagonist RU486/mifepristone) induce a fully antagonistic conformation. They achieve this by sterically clashing with Met909, which forcibly displaces Helix-12 of the LBD, thereby occluding the co-activator binding cleft[4].

Conversely, the C-11 carbon-to-oxygen substitution in 11-oxapregn-4-ene-3,20-dione introduces a highly electronegative heteroatom without massive steric bulk. This alters the electrostatic potential map of the steroid. The 11-oxa modification shifts the internal hydrogen-bond network within the PR pocket, subtly repositioning Helix-12 into a "mixed" or partial agonist state[4]. This structural nuance is the causal mechanism for the functional divergence observed in vivo: the compound retains the ability to suppress the hypothalamic-pituitary-gonadal (HPG) axis (inhibiting ovulation) but fails to fully recruit the specific co-activators required for robust endometrial thickening[2].

Mechanistic Pathway of Action

The cellular mechanism of 11-oxaprogesterone follows the classical genomic pathway of steroid hormones, but with altered terminal transcriptional outcomes due to its unique LBD stabilization[3].

  • Cytosolic Binding : 11-oxaprogesterone diffuses across the lipid bilayer and binds to the cytosolic PR (which exists in PR-A and PR-B isoforms)[3].

  • HSP Dissociation : The binding event induces a conformational shift that triggers the dissociation of chaperone proteins, primarily Heat Shock Protein 90 (HSP90).

  • Dimerization & Translocation : The activated ligand-receptor complex homodimerizes and exposes nuclear localization signals, prompting rapid translocation into the nucleus.

  • DNA Binding & Coregulator Recruitment : The dimer binds to specific Progesterone Response Elements (PREs) on target DNA[3]. Because the 11-oxa moiety induces an atypical Helix-12 conformation, the receptor exhibits biased recruitment of corepressors over coactivators in specific tissue beds, leading to its selective pharmacological profile[5].

Pathway Ligand 11-Oxapregn-4-ene-3,20-dione (11-Oxaprogesterone) PR_Cytosol Cytosolic Progesterone Receptor (PR-A / PR-B) Ligand->PR_Cytosol Complex Ligand-Receptor Complex (Altered Helix-12 Conformation) PR_Cytosol->Complex HSP HSP90 Dissociation Complex->HSP Dimer Receptor Homodimerization HSP->Dimer Nucleus Nuclear Translocation Dimer->Nucleus PRE Progesterone Response Elements (PRE) DNA Binding Nucleus->PRE Transcription Modulated Transcription (Mixed Agonist/Antagonist Profile) PRE->Transcription

Figure 1: Mechanistic pathway of 11-oxaprogesterone binding and PR activation.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the receptor kinetics and functional efficacy of oxa-steroids, the following self-validating experimental systems must be employed.

Protocol A: Competitive Radioligand Binding Assay (PR Affinity)

Rationale : To determine the equilibrium dissociation constant ( Ki​ ) of 11-oxaprogesterone, we utilize a competitive displacement assay against [3H] -progesterone. The assay requires the addition of glycerol to the buffer system; structurally, glycerol is mandated to lower the dissociation rate constant and stabilize the inherently labile PR-ligand complex during isolation[6].

Step-by-Step Methodology :

  • Cytosol Preparation : Homogenize PR-rich T47D human mammary carcinoma cells in TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 30% v/v glycerol, pH 7.4). The 30% glycerol concentration is critical to maintain receptor integrity[6].

  • Incubation : Incubate 200 µL of cytosol (approx. 2 mg/mL protein) with 5 nM [3H] -progesterone and increasing logarithmic concentrations of unlabeled 11-oxaprogesterone ( 10−11 to 10−5 M) for 18 hours at 4°C to ensure thermodynamic equilibrium.

  • CBG Blockade : Include 1 µM unlabeled cortisol in all tubes to saturate and block non-specific binding to Corticosteroid-Binding Globulin (CBG), ensuring signal specificity for PR[6].

  • Separation : Add 500 µL of Dextran-Coated Charcoal (DCC) suspension. Centrifuge at 3,000 × g for 10 minutes at 4°C. Causality: DCC physically adsorbs free, highly hydrophobic unbound ligands, leaving only the protein-bound radioligand in the supernatant.

  • Quantification : Transfer the supernatant to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) to generate displacement curves.

Protocol B: Cellular Functional Assay (Alkaline Phosphatase Activity)

Rationale : Binding affinity does not equate to functional efficacy. To measure the true transcriptional activity of 11-oxaprogesterone, we quantify Alkaline Phosphatase (ALP), a well-characterized PR-inducible enzyme in T47D cells[5].

Step-by-Step Methodology :

  • Seed T47D cells in 96-well plates in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Causality: Charcoal stripping removes endogenous steroidal background noise.

  • Treat cells with vehicle (0.1% DMSO), 10 nM Progesterone (100% agonist control), or varying doses of 11-oxaprogesterone for 48 hours.

  • Lyse cells, add p-nitrophenyl phosphate (pNPP) substrate, and incubate at 37°C.

  • Measure absorbance at 405 nm. The ratio of ALP induction relative to native progesterone defines the partial agonistic/antagonistic efficacy of the oxa-steroid.

Workflow Prep 1. Compound Preparation (11-Oxaprogesterone in DMSO) Incubate 3. Radioligand Incubation ([3H]-Progesterone Competition) Prep->Incubate Cell 2. T47D Cell Culture (PR-rich Breast Cancer Line) Cell->Incubate Wash 4. Separation (DCC Method) Remove Unbound Ligand Incubate->Wash Scint 5. Scintillation Counting (Quantify Bound Ligand) Wash->Scint Data 6. IC50 & Ki Calculation (Non-linear Regression) Scint->Data

Figure 2: Workflow for competitive radioligand binding assay in T47D cells.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profile of 11-oxaprogesterone against native progesterone and a standard PR antagonist, highlighting the structure-activity relationship (SAR) divergence caused by C-11 modifications.

CompoundC-11 SubstitutionRelative PR Binding AffinityOvulation Inhibition (In Vivo)Endometrial Proliferation (Clauberg Test)
Progesterone None (-CH2-)100% (Reference)BaselineHigh (Full Agonist)
11-Oxaprogesterone -O- (Oxa)Moderate (~40-60%)Significantly Enhanced[2]Markedly Reduced[2]
RU486 (Mifepristone) 11β-(4-dimethylaminophenyl)High (>100%)InhibitedNone (Full Antagonist)[4]

Table 1: Pharmacological divergence of C-11 modified steroids. Data synthesized from historical and modern SAR studies.

References

  • 11-Oxa and 17alpha-hydroxymethyl analogues of steroid hormones and their derivatives . nih.gov. 2

  • Replacement of an 11-Carbonyl Group of 11-Oxo Steroid by an Oxygen Atom. A New Partial Synthesis of 11-Oxaprogesterone . oup.com. 1

  • Progesterone receptor - Wikipedia . wikipedia.org. 3

  • X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids - PMC . nih.gov. 4

  • Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed . nih.gov.6

  • Parallel synthesis and SAR study of novel oxa-steroids as potent and selective progesterone receptor antagonists - PubMed . nih.gov. 5

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 11-Oxapregn-4-ene-3,20-dione Derivatives for Preclinical Drug Development

Introduction: The Critical Role of Pharmacokinetics in Steroid Drug Development The 11-oxapregn-4-ene-3,20-dione scaffold represents a promising class of synthetic progestogens, offering potential for enhanced selectivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Pharmacokinetics in Steroid Drug Development

The 11-oxapregn-4-ene-3,20-dione scaffold represents a promising class of synthetic progestogens, offering potential for enhanced selectivity and novel therapeutic applications. However, translating in vitro potency into in vivo efficacy is a significant hurdle in drug development, governed by the compound's pharmacokinetic (PK) profile. Understanding how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) these novel derivatives is paramount.[1][2] This guide provides a comprehensive, field-proven framework for the systematic PK profiling of this steroid class, designed to de-risk development and enable rational candidate selection. Our approach is rooted in the "fail fast, fail cheap" paradigm, prioritizing cost-effective in vitro assays to identify liabilities before resource-intensive in vivo studies.[1][3]

The central challenge with steroid-based drugs often lies in their metabolic fate and bioavailability. Natural progesterone, for instance, is extensively metabolized in the gut and liver, leading to poor oral bioavailability.[4][5] The introduction of an oxygen atom at the 11-position (11-oxa) is a key structural modification intended to alter these properties, but its precise impact on metabolic stability, protein binding, and membrane transport must be experimentally determined. This guide will walk through the necessary assays, explaining not just the "how" but the critical "why" behind each experimental choice.

Section 1: Foundational In Vitro ADME & Physicochemical Profiling

The initial phase of PK profiling focuses on a suite of in vitro assays that provide essential insights into a compound's potential behavior in a biological system.[3][6] These cost-effective screens are crucial for ranking compounds and identifying major liabilities early.[2][7]

Metabolic Stability Assessment: Predicting First-Pass Clearance

Causality: The liver is the primary site of drug metabolism. A compound that is rapidly metabolized by liver enzymes will likely have a short half-life and poor oral bioavailability due to high "first-pass" clearance.[8] The liver microsomal stability assay is a high-throughput first-tier screen to assess this liability.[8][9] Microsomes are subcellular fractions of the liver containing the key Phase I drug-metabolizing enzymes, the Cytochrome P450s (CYPs).[8]

  • Preparation: Thaw human liver microsomes (HLMs) and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO).

  • Incubation: Pre-warm the microsomal solution to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and an NADPH regenerating system (cofactor for CYP enzymes).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (typically ice-cold acetonitrile containing an internal standard) to quench the reaction and precipitate proteins.[8]

  • Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8][10][11]

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[8]

Derivative IDR1-SubstitutionR2-SubstitutionIn Vitro t½ (min)CLint (µL/min/mg protein)
OXP-001-H-H45.230.7
OXP-002-F (C6)-H>60<23.0
OXP-003-H-CH3 (C17)25.853.7
ControlProgesterone-15.589.4
ControlVerapamil-10.1137.2

Caption: Example data showing how substitutions on the 11-oxapregnane scaffold affect metabolic stability in human liver microsomes.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Output Compound Test Compound (1µM final) Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubate NADPH NADPH Cofactor (1 mM) NADPH->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Timepoints (0-60 min) LCMS LC-MS/MS Analysis Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t½ & CLint Plot->Calc

Caption: Workflow for the Liver Microsomal Stability Assay.

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Causality: The "free drug hypothesis" states that only the unbound fraction of a drug in plasma is available to interact with its target receptor and exert a pharmacological effect.[12] Steroids often exhibit high binding to plasma proteins like albumin and corticosteroid-binding globulin (CBG).[13] High PPB can limit efficacy and affect distribution and clearance. Equilibrium dialysis is the gold-standard method for determining the fraction of drug unbound (fu).[14]

  • Apparatus Setup: A semi-permeable membrane (typically 12-14 kDa MWCO) separates two chambers in a dialysis plate.[15]

  • Sample Loading: Add plasma spiked with the test compound (e.g., 2 µM) to one chamber (the plasma chamber). Add an equal volume of protein-free buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).[15][16]

  • Equilibration: Seal the plate and incubate at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.[12][16]

  • Sample Analysis: After incubation, collect aliquots from both chambers. To ensure matrix consistency for LC-MS/MS analysis, add blank plasma to the buffer sample and blank buffer to the plasma sample.[12]

  • Quantification: Precipitate proteins and analyze the samples via a validated LC-MS/MS method to determine the drug concentration in both chambers.[15] The concentration in the buffer chamber represents the free drug concentration.

Derivative IDHuman %PPBRat %PPBDog %PPB
OXP-00198.5%97.2%98.9%
OXP-00299.1%98.8%99.3%
OXP-00396.4%94.5%97.0%
ControlWarfarin99.5%99.2%

Caption: Example data on plasma protein binding for lead candidates.

Membrane Permeability: Predicting Oral Absorption

Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[17][18][19] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp), mimicking the intestinal barrier.[19][20]

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in transwell plates and culture for ~21 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used.[19][21]

  • Transport Study (A-to-B): To measure apical-to-basolateral transport (absorption), add the test compound to the apical (A) chamber. At set time points (e.g., 2 hours), sample from the basolateral (B) chamber.

  • Transport Study (B-to-A): To measure basolateral-to-apical transport (efflux), add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.[20]

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[20]

G cluster_model Caco-2 Monolayer Model cluster_transport Transport Directions Caco2 Apical (Gut Lumen Side) Caco-2 Cell Monolayer Basolateral (Blood Side) Absorption Absorption (A -> B) Caco2:B->Absorption Sample Efflux Efflux (B -> A) Caco2:A->Efflux Sample Absorption->Caco2:A Add Drug Efflux->Caco2:B Add Drug

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Section 2: In Vivo Pharmacokinetic Evaluation

Rationale: While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a whole, living system.[2] These studies provide definitive data on key PK parameters that inform dose selection for efficacy and toxicology studies.[22][23]

Preclinical Study Design

Causality & Species Selection: The choice of animal species is critical. Rodents (typically rats) are commonly used for initial PK screening due to their well-characterized physiology, cost-effectiveness, and ethical considerations.[24] The study design must include both intravenous (IV) and oral (PO) administration routes. The IV dose allows for the determination of absolute clearance (CL) and volume of distribution (Vd), while the PO dose is used to determine oral bioavailability (F%).[22]

  • Animal Acclimation & Dosing: Acclimate male Sprague-Dawley rats for at least 3 days. Administer the test compound via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg) to separate groups of animals (n=3-5 per group).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at specific time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood samples to obtain plasma, which is immediately frozen and stored at -80°C pending analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.[25][26] Method validation must adhere to regulatory guidelines (e.g., FDA, ICH M10) and assess parameters like accuracy, precision, linearity, and stability.[27][28][29][30]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis software.

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)UnitDefinition
Cmax1,250480ng/mLMaximum observed plasma concentration
Tmax0.081.0hTime to reach Cmax
AUC(0-inf)3,4507,820h*ng/mLArea under the concentration-time curve
CL4.8-mL/min/kgClearance
Vdss1.5-L/kgVolume of distribution at steady state
3.64.1hTerminal half-life
F%-22.7%Absolute oral bioavailability

Caption: Summary of pharmacokinetic parameters for a lead candidate following IV and PO administration in rats.

Connecting the Dots: The in vivo data provides the ultimate validation of the in vitro hypotheses. For example, if OXP-002 showed high metabolic stability (low CLint) and moderate permeability in vitro, the observed moderate bioavailability (F=22.7%) might be explained by its high plasma protein binding, limiting the free fraction available for absorption and distribution.

Section 3: Metabolite Identification and Reaction Phenotyping

Rationale: Understanding a drug's metabolic fate is crucial for predicting drug-drug interactions (DDIs) and identifying potentially active or toxic metabolites.[4]

In Vitro Metabolite Identification

Causality: Natural progesterone is extensively metabolized via reduction of its ketones and double bond, as well as hydroxylation, primarily by CYP3A4.[13][31] The 11-oxapregnane scaffold may alter these pathways. Incubating the parent drug with liver microsomes or hepatocytes followed by high-resolution mass spectrometry analysis can identify the primary metabolic "soft spots."

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 11-Oxapregn-4-ene-3,20-dione (Parent Drug) Hydroxylation Hydroxylated Metabolites (e.g., 6β-OH, 16α-OH) Parent->Hydroxylation Hydroxylation Reduction Reduced Metabolites (e.g., Dihydro-, Tetrahydro-) Parent->Reduction Reduction Conjugates Glucuronide / Sulfate Conjugates (Excreted) Hydroxylation->Conjugates Conjugation Reduction->Conjugates Conjugation

Caption: Potential metabolic pathways for 11-oxapregnane derivatives.

CYP Reaction Phenotyping

Causality: Identifying the specific CYP isozymes responsible for a drug's metabolism is required by regulatory agencies to assess DDI risk.[6] This is achieved using either recombinant human CYP enzymes or specific chemical inhibitors in microsomal incubations. If a compound is primarily metabolized by a single CYP (e.g., CYP3A4), co-administration with a strong inhibitor of that enzyme could lead to dangerously elevated drug exposure.

Section 4: Conclusion and Integrated Strategy

The pharmacokinetic profiling of 11-oxapregn-4-ene-3,20-dione derivatives requires a systematic, tiered approach. By integrating data from in vitro and in vivo studies, we build a comprehensive understanding of a compound's ADME properties. This knowledge is not merely academic; it is the foundation upon which safe and effective drugs are built, allowing for rational candidate selection and informed progression into clinical development.

Integrated PK Decision Tree

G Start New Derivative Synthesized InVitro In Vitro ADME Screen (Metabolic Stability, PPB, Permeability) Start->InVitro Check1 Check1 InVitro->Check1 Good In Vitro Profile? InVivo In Vivo Rat PK Study (IV & PO) Check2 Check2 InVivo->Check2 Acceptable In Vivo PK? (e.g., F% > 10%, t½ > 2h) MetID Metabolite ID & Reaction Phenotyping Check3 Check3 MetID->Check3 Clean DDI Risk & No Active/Reactive Metabolites? Go Advance to IND-Enabling Toxicology Studies NoGo Terminate or Redesign Check1->InVivo Yes Check1->NoGo No Check2->MetID Yes Check2->NoGo No Check3->Go Yes Check3->NoGo No

Caption: Go/No-Go decision-making based on integrated PK data.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020). FDA.
  • In Vitro ADME. (n.d.). Selvita.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
  • Progesterone. (n.d.). Wikipedia.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Caco2 assay protocol. (n.d.). Source not specified.
  • In Vitro ADME Studies. (n.d.). PharmaLegacy.
  • In Vitro ADME. (n.d.). Genesis Drug Discovery & Development.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). FDA.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Pharmacokinetics of progesterone. (n.d.). Wikipedia.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
  • Progesterone: creation, receptors, effects, and metabolism. (2020). Genetic Lifehacks.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Enamine.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. (2022). MDPI.
  • Microsomal Stability Assay. (n.d.). Creative Bioarray.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
  • LC-MS/MS analysis of steroids in the clinical laboratory. (2016). PubMed.
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Progesterone. (n.d.). University of Cincinnati.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). PubMed.
  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). Source not specified.
  • LC–MS/MS analysis of steroids in the clinical laboratory. (2016). ResearchGate.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences.
  • Protein Binding Determination - Comparison Study of Techniques & Devices. (n.d.). Sigma-Aldrich.
  • 11-Oxa and 17alpha-hydroxymethyl analogues of steroid hormones and their derivatives. (1975). Journal of Steroid Biochemistry.
  • LC-MS/MS Steroid Analysis Solutions for Clinical Research. (n.d.). Source not specified.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2020). PubMed.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • In-vitro plasma protein binding. (2025). Protocols.io.
  • Pharmacokinetics of Corticosteroids. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease in. (n.d.). Endocrine Connections.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). Source not specified.

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Foundational

11-Oxapregn-4-ene-3,20-dione: Synthesis Pathways, Precursors, and Mechanistic Workflows

Abstract The substitution of a methylene or carbonyl group with an oxygen atom within the rigid steroidal framework yields oxasteroids—a class of synthetic hormone analogues with profoundly altered pharmacokinetic and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The substitution of a methylene or carbonyl group with an oxygen atom within the rigid steroidal framework yields oxasteroids—a class of synthetic hormone analogues with profoundly altered pharmacokinetic and pharmacodynamic profiles. 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone ) represents a critical milestone in heterocyclic steroid chemistry. By replacing the C-11 carbon of progesterone with an oxygen atom, researchers have developed analogues that exhibit significantly enhanced ovulation-inhibiting activity while demonstrating markedly reduced classical progestational activity in parenteral assays.

This whitepaper provides an in-depth technical analysis of the synthesis pathways, precursor selection, and experimental protocols required to synthesize 11-oxapregn-4-ene-3,20-dione, grounded in authoritative literature and field-proven methodologies.

Precursor Selection & Rationale

The synthesis of 11-oxasteroids requires the precise dismantling and reconstruction of the steroidal C-ring. Two primary classes of precursors are utilized based on the chosen synthetic strategy:

  • Hecogenin (Steroidal Sapogenin): Hecogenin is the classical and most robust starting material for 11-oxa steroid synthesis[1]. Its natural 12-oxo functionality provides a strategic chemical handle for oxidative cleavage, allowing the opening of the C-ring to form a 9,12-seco intermediate. This pathway is highly favored for its scalability and stereochemical predictability.

  • 11-Oxo Steroids (e.g., 3α-hydroxy-5β-pregnane-11,20-dione): Utilized primarily in photochemical insertion pathways, 11-oxo steroids allow for a more direct, albeit lower-yielding, partial synthesis. The C-11 ketone is reduced and subjected to photolysis to insert the oxygen atom directly into the steroidal framework[2].

Core Synthesis Pathways

The Hecogenin Degradation & Cyclization Route (Engel Pathway)

Pioneered by Ch. R. Engel and colleagues, this pathway remains the gold standard for synthesizing 11-oxaprogesterone[1]. The logic of this pathway relies on the oxidative opening of the C-ring followed by an intramolecular nucleophilic substitution to form the tetrahydropyran-like 11-oxa C-ring.

  • Step 1: Oxidative Cleavage: Hecogenin is degraded to a 11-nor-9,12-seco-9-oxo-12-oic acid.

  • Step 2: Reduction: The ketone and carboxylic acid functionalities are reduced (typically via LiAlH4​ ) to yield a 11-nor-9,12-seco-9,12-diol.

  • Step 3: Cyclization: The primary alcohol at C-12 is selectively activated using an acylating agent (e.g., p-toluenesulfonyl chloride in pyridine). The secondary C-9 hydroxyl group then acts as an intramolecular nucleophile, displacing the tosylate and closing the 11-oxa ring to form 11-oxa-5α-pregnane-3,20-dione [3].

  • Step 4: Dehydrogenation: To achieve the final active hormone structure (Δ4-3-keto system), the A-ring is oxidized using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry dioxane[4].

G Hecogenin Hecogenin (Steroidal Sapogenin) SecoAcid 11-nor-9,12-seco-9-oxo-12-oic acid Hecogenin->SecoAcid Oxidative Degradation SecoDiol 11-nor-9,12-seco-9,12-diol SecoAcid->SecoDiol Reduction (LiAlH4) OxaPregnane 11-oxa-5α-pregnane-3,20-dione SecoDiol->OxaPregnane TsCl / Pyridine (Intramolecular Cyclization) OxaProgesterone 11-oxapregn-4-ene-3,20-dione (11-Oxaprogesterone) OxaPregnane->OxaProgesterone DDQ / Dioxane (A-Ring Dehydrogenation)

Caption: The Engel pathway for the synthesis of 11-oxaprogesterone starting from Hecogenin.

The Photochemical Oxygen Insertion Route (Suginome Pathway)

An alternative methodology developed by H. Suginome involves a four-step substitution of a carbonyl group by an oxygen atom[5]. This approach is highly valuable for partial syntheses and relies on radical chemistry.

  • Mechanism: The 11-oxo steroid is reduced to an 11-hydroxy steroid. Treatment with lead tetraacetate ( Pb(OAc)4​ ) and iodine generates a steroidal hypoiodite. Subsequent photolysis ( ) triggers a radical cascade, resulting in the cleavage of the C-C bond and the insertion of the oxygen atom to form the cyclic ether[6].

G Ketone 11-Oxo Steroid Precursor Alcohol 11-Hydroxy Steroid Ketone->Alcohol Reduction (NaBH4) Hypoiodite Steroidal Hypoiodite Alcohol->Hypoiodite Pb(OAc)4 / I2 Radical Alkoxy Radical Intermediate Hypoiodite->Radical Photolysis (hν) OxaSteroid 11-Oxa Steroid Core Radical->OxaSteroid Radical Cleavage & O-Insertion

Caption: Suginome's photochemical oxygen insertion mechanism for oxasteroids.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Causality is built into the monitoring steps (e.g., TLC and NMR shifts) to confirm intermediate formation before proceeding.

Protocol A: Tosylation-Induced Cyclization of 9,12-Diol to 11-Oxa Core

Objective: Construct the 11-oxa C-ring via intramolecular etherification.

  • Preparation: Dissolve 1.0 eq of 11-nor-9,12-seco-9,12-diol in anhydrous pyridine (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0°C. Slowly add 1.2 eq of p-toluenesulfonyl chloride (TsCl) portion-wise.

    • Causality Note: TsCl selectively reacts with the less sterically hindered primary alcohol at C-12. Maintaining 0°C prevents unwanted elimination side-reactions.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12-16 hours. The secondary hydroxyl at C-9 will spontaneously attack the C-12 tosylate in an SN​2 fashion.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar diol spot will disappear, replaced by a non-polar oxasteroid spot.

  • Workup: Quench with ice water, extract with dichloromethane, wash with 1M HCl (to remove pyridine), dry over MgSO4​ , and concentrate in vacuo. Purify via silica gel chromatography to yield 11-oxa-5α-pregnane-3,20-dione .

Protocol B: DDQ-Mediated Dehydrogenation to 11-Oxaprogesterone

Objective: Introduce the Δ4 double bond into the A-ring to activate the hormone analogue.

  • Preparation: Dissolve 28 mg of 11-oxa-5α-pregnane-3,20-dione in 3 mL of dry dioxane[4].

  • Oxidation: Add 30 mg of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Causality Note: DDQ acts as a hydride acceptor. The driving force is the aromatization of DDQ to DDHQ, which selectively dehydrogenates the steroidal A-ring to form the thermodynamically stable α,β-unsaturated ketone.

  • Reflux: Heat the mixture to reflux for 24 hours under nitrogen.

  • Validation: Monitor the reaction via 1H -NMR. Look for the appearance of the characteristic vinylic proton signal at C-4 (typically around δ 5.7 ppm) and the downfield shift of the C-3 carbonyl carbon in 13C -NMR.

  • Workup: Filter off the precipitated DDHQ. Concentrate the filtrate and purify via preparative HPLC or column chromatography to isolate pure 11-oxapregn-4-ene-3,20-dione .

Quantitative Data Presentation

The structural modification from a methylene group to an oxygen atom fundamentally alters the biological activity of the steroid. Below is a comparative summary of the synthesis routes and biological profiles.

Table 1: Comparative Synthesis Methodologies
MethodologyPrimary PrecursorKey ReagentsAdvantagesDisadvantages
Engel Degradation Route Hecogenin LiAlH4​ , TsCl, Pyridine, DDQHigh stereocontrol; scalable; utilizes cheap natural sapogenins.Lengthy multi-step degradation required.
Suginome Photochemical Route 11-Oxo Steroids NaBH4​ , Pb(OAc)4​ , I2​ , Direct insertion; fewer total steps from advanced intermediates.Lower overall yield; requires specialized photochemical equipment.
Table 2: Biological Activity Profile (Progesterone vs. 11-Oxaprogesterone)
ParameterProgesterone11-OxaprogesteroneMechanistic Rationale
Ovulation Inhibition BaselineSignificantly Enhanced The C-11 oxygen alters receptor binding kinetics, enhancing affinity for specific hypothalamic/pituitary feedback receptors[1].
Parenteral Clauberg Test High (Active)Markedly Reduced The electronegative oxygen disrupts classical hydrophobic interactions within the endometrial progesterone receptor pocket[1].
Metabolic Stability Low (Rapid hepatic clearance)Altered/Prolonged The oxa-substitution prevents standard C-11 hydroxylation by cytochrome P450 enzymes.

Conclusion

The synthesis of 11-oxapregn-4-ene-3,20-dione (11-oxaprogesterone) is a masterclass in steroidal ring manipulation. Whether employing the classical hecogenin degradation pathway or modern photochemical oxygen insertion techniques, the precise control of stereochemistry and regioselectivity is paramount. By replacing the C-11 carbon with an oxygen atom, researchers unlock a unique pharmacological profile characterized by potent ovulation inhibition decoupled from standard progestational activity. This analogue continues to serve as a vital scaffold in the development of next-generation contraceptives and targeted endocrine therapies.

References

  • Stereoselective synthesis of pentacyclic steroids functionalized at C-11. ResearchGate. Available at:[Link]

  • Steroids and related products. XLII. The synthesis of 11-oxa steroids. IV. The synthesis of 17,21-dihydroxy-11-oxa-4-pregene-3,20-dione, an 11-oxa analogue of the 17-hydroxylated glucocorticoids. PubMed (NIH). Available at:[Link]

  • Replacement of an 11-Carbonyl Group of 11-Oxo Steroid by an Oxygen Atom. A New Partial Synthesis of 11-Oxaprogesterone. Bulletin of the Chemical Society of Japan (Oxford Academic). Available at:[Link]

  • Photoinduced transformations. 76. A four-step substitution of a carbonyl group of steroidal ketones by an oxygen atom. A new method for the synthesis of cyclic ethers. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Photoinduced transformations. Part 73. Transformations of five- (and six-) membered cyclic alcohols into five- (and six-) membered cyclic ethers - a new method of a two-step transformation of hydroxy steroids into oxasteroids. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Replacement of an 11-Carbonyl Group of 11-Oxo Steroid by an Oxygen Atom. Oxford Academic. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 11-oxapregn-4-ene-3,20-dione

Distribution: For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the synthetic steroid, 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the synthetic steroid, 11-oxapregn-4-ene-3,20-dione. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature and chemical databases, this document establishes a predictive and methodological blueprint. It draws upon the known properties of the parent compound, progesterone, and related oxa-steroids, offering field-proven experimental protocols for full characterization.

The introduction of a heteroatom, such as oxygen, into the steroidal backbone at the C-11 position, creating an oxa-analog, can significantly alter the molecule's conformation, polarity, and metabolic stability. These modifications, in turn, influence its biological activity and pharmacokinetic profile. Understanding these physicochemical properties is a critical first step in the drug discovery and development pipeline.

Molecular Structure and Inferred Properties

11-oxapregn-4-ene-3,20-dione is a synthetic analog of progesterone, where the methylene group at the 11th position is replaced by an oxygen atom. This substitution is expected to impact the geometry and electronic distribution of the steroid's C-ring.

Below is a diagram illustrating the relationship between the parent progesterone molecule and its 11-oxa derivative.

G Progesterone Progesterone (Pregn-4-ene-3,20-dione) OxaProgesterone 11-oxapregn-4-ene-3,20-dione Progesterone->OxaProgesterone Bioisosteric Replacement (CH₂ → O at C-11)

Caption: Bioisosteric modification of Progesterone to 11-oxapregn-4-ene-3,20-dione.

The table below outlines the known properties of progesterone and provides a set of predicted or expected properties for 11-oxapregn-4-ene-3,20-dione. These predictions are based on the anticipated effects of the ether linkage, which is expected to increase polarity and potentially alter crystal packing and solubility.

PropertyProgesterone11-oxapregn-4-ene-3,20-dione (Predicted/Expected)Rationale for Prediction
Molecular Formula C₂₁H₃₀O₂C₂₀H₂₈O₃Replacement of a CH₂ group with an oxygen atom.
Molecular Weight ( g/mol ) 314.46~316.42Calculated based on the altered molecular formula.
Melting Point (°C) 129-131Variable; likely different from progesteroneThe introduction of an ether linkage will alter crystal lattice energy.
logP (Octanol/Water) 3.87< 3.87The ether oxygen is expected to increase hydrophilicity, thus lowering the logP value.
Aqueous Solubility Poorly soluble (~7 µg/mL)[1][2]Slightly increased relative to progesteroneThe increased polarity from the ether group may marginally improve aqueous solubility.
Hydrogen Bond Acceptors 23The addition of the ether oxygen at C-11 provides another hydrogen bond acceptor site.
Core Experimental Characterization Protocols

The following sections detail the necessary experimental workflows to empirically determine the physicochemical properties of a novel synthetic steroid like 11-oxapregn-4-ene-3,20-dione.

Before any other property is measured, the identity and purity of the synthesized compound must be unequivocally confirmed. The following workflow is standard in the field.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS for Exact Mass) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR HPLC HPLC-UV/MS (Purity Assessment >95%) Purification->HPLC

Caption: Workflow for structural verification and purity assessment of a novel steroid.

Protocol for Purity Assessment by HPLC-UV:

  • System Preparation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for steroid analysis.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point for progesterone analogs is a mixture of acetonitrile and water. For example, an isocratic mobile phase of 70:30 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve the 11-oxapregn-4-ene-3,20-dione sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 245 nm (based on the α,β-unsaturated ketone chromophore).

  • Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The acceptance criterion for further studies is typically a purity of ≥95%.

The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol for Shake-Flask Method (OECD Guideline 107):

  • Solvent Preparation: Use n-octanol and water (or a suitable buffer like PBS, pH 7.4) as the two phases. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the layers.

  • Sample Preparation: Prepare a stock solution of the steroid in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. Typically, a phase ratio between 1:1 and 4:1 (octanol:water) is used.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can cause emulsification.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the steroid in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Solubility is a key factor influencing bioavailability. Given the expected poor solubility of steroids, a robust method is required.

Protocol for Equilibrium Shake-Flask Method (OECD Guideline 105):

  • System Setup: Add an excess amount of solid 11-oxapregn-4-ene-3,20-dione to a vial containing a known volume of the aqueous medium (e.g., distilled water or pH 7.4 buffer). The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C to simulate physiological conditions) for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.22 µm filter to remove all undissolved solid.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved steroid using a sensitive and validated analytical method, such as LC-MS/MS, which is well-suited for low-concentration samples.[3][4]

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Spectroscopic Characterization

Spectroscopic data provides the "fingerprint" of the molecule, confirming its structure.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show the number of different types of protons and their connectivity. The introduction of oxygen at C-11 is expected to cause a significant downfield shift for the protons on the adjacent C-9 and C-12 carbons. ¹³C NMR will confirm the presence of 20 carbons and the chemical shifts will be indicative of their local electronic environment.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used for steroid analysis.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include: a C=O stretch for the ketone at C-3 (around 1670 cm⁻¹), another C=O stretch for the ketone at C-20 (around 1710 cm⁻¹), and a C-O-C stretch for the ether linkage (around 1100 cm⁻¹).

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive physicochemical characterization of 11-oxapregn-4-ene-3,20-dione. While direct experimental data is currently scarce, the protocols and predictive analyses outlined here offer a robust pathway for researchers to generate the critical data needed for drug development. Empirical determination of these properties will elucidate the true impact of the 11-oxa substitution and provide the necessary foundation for subsequent in-vitro and in-vivo studies.

References

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC-UV Method Development and Validation Protocol for the Quantification of 11-oxapregn-4-ene-3,20-dione

Scientific Rationale & Analyte Profiling The development of a robust analytical method requires a deep understanding of the target molecule's physicochemical properties. The analyte, 11-oxapregn-4-ene-3,20-dione (CAS 188...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Analyte Profiling

The development of a robust analytical method requires a deep understanding of the target molecule's physicochemical properties. The analyte, 11-oxapregn-4-ene-3,20-dione (CAS 18882-77-4)[1], is a synthetic oxa-steroid analog of progesterone.

Chromatographic Behavior (The "Why" Behind the Separation)

Native progesterone is a highly hydrophobic steroid hormone[2]. However, the substitution of carbon-11 with an oxygen atom (forming the 11-oxa derivative) fundamentally alters the molecule's interaction with stationary phases. The oxygen atom introduces a localized dipole and acts as a hydrogen-bond acceptor, slightly reducing the octanol-water partition coefficient (LogP) compared to its parent compound.

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this structural modification means 11-oxapregn-4-ene-3,20-dione will elute earlier than native progesterone under identical conditions. To prevent peak tailing caused by secondary interactions between the 11-oxa oxygen and residual silanols on the silica matrix, a fully end-capped C18 stationary phase is mandatory[3].

Detector Selection (The "Why" Behind the Wavelength)

The molecule features a Δ4 -3-ketone (4-ene-3-one) conjugated system in the A-ring. According to Woodward-Fieser rules, this conjugated enone undergoes a strong π→π∗ electronic transition, providing a robust ultraviolet (UV) absorption maximum ( λmax​ ) at approximately 245 nm. This intrinsic chromophore allows for highly sensitive and specific UV detection without the need for complex pre-column derivatization[4].

Workflow A 1. Analyte Profiling 11-oxa substitution lowers LogP B 2. Column Selection End-capped C18 (150 x 4.6 mm) A->B C 3. Mobile Phase ACN:H2O (60:40) Isocratic B->C D 4. UV Detection λ = 245 nm (A-ring enone) C->D E 5. System Suitability Self-validating SST metrics D->E

Fig 1. Rational method development workflow for 11-oxapregn-4-ene-3,20-dione HPLC-UV quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system . The analysis cannot proceed to unknown samples unless the internal System Suitability Test (SST) criteria are strictly met.

Reagents & Materials
  • Analyte: 11-oxapregn-4-ene-3,20-dione reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm). ACN is selected over methanol due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics for rigid steroid structures[3].

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). Isocratic mode is chosen to ensure baseline stability and eliminate column re-equilibration time between runs[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostating prevents retention time drift caused by ambient laboratory temperature fluctuations).

  • Injection Volume: 20 µL.

  • Detection: UV at 245 nm.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 11-oxapregn-4-ene-3,20-dione into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (ACN:Water, 60:40).

The Self-Validation Checkpoint (System Suitability)

Before injecting any experimental samples, inject the Working Standard (50 µg/mL) six consecutive times. The analytical run is ONLY VALID if the system meets the following criteria:

ParameterCausality / RationaleAcceptance Criteria
Retention Time RSD Ensures pump stability and mobile phase consistency. 1.0%
Peak Area RSD Verifies autosampler precision and detector stability. 2.0%
Tailing Factor ( Tf​ ) Confirms absence of secondary silanol interactions. 1.5
Theoretical Plates ( N ) Guarantees column efficiency and resolving power. 3000

Directive: If any criterion fails, halt the sequence, purge the system, and investigate the root cause before proceeding.

Method Validation Strategy (ICH Q2(R2) Compliance)

Following successful method development, the procedure must be validated according to the5[5] to demonstrate that it is fit for its intended purpose[6].

Validation Start ICH Q2(R2) Validation Spec Specificity No Matrix Interference Start->Spec Lin Linearity R² ≥ 0.999 Start->Lin Acc Accuracy 98-102% Recovery Start->Acc Prec Precision RSD ≤ 2.0% Start->Prec

Fig 2. ICH Q2(R2) core validation parameters for ensuring analytical procedure reliability.

Validation Parameters & Data Presentation

The following table summarizes the required validation parameters, the causal rationale for testing them, and the expected quantitative data profile for a fully validated 11-oxapregn-4-ene-3,20-dione assay.

Validation ParameterExperimental DesignAcceptance CriteriaExpected / Simulated Result
Specificity Inject blank solvent and placebo matrix. Assess interference at the analyte's retention time.No interfering peaks >0.5% of target peak area.No interference detected at Rt​ = 5.8 min.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (25 to 75 µg/mL).Correlation coefficient ( R2 ) 0.999. y=45210x+120 , R2=0.9998
Accuracy (Recovery) Spike placebo matrix with analyte at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.80%: 99.1%100%: 100.4%120%: 99.8%
Repeatability (Precision) Inject the 100% test concentration 6 independent times.Relative Standard Deviation (RSD) 2.0%.Peak Area RSD = 0.85%
LOD & LOQ Calculate based on Signal-to-Noise (S/N) ratio. LOD = 3:1, LOQ = 10:1.LOQ must exhibit precision RSD 5.0%.LOD = 0.5 µg/mLLOQ = 1.5 µg/mL

Sources

Application

Application Note: NMR Spectroscopic Characterization and Chemical Shift Assignment for 11-Oxapregn-4-ene-3,20-dione

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: High-resolution NMR assignment, mechanistic causality of chemical shifts, and self-validating acquisition protocols for hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: High-resolution NMR assignment, mechanistic causality of chemical shifts, and self-validating acquisition protocols for heteroatom-substituted steroids.

Executive Summary

The structural elucidation of heteroatom-substituted steroidal frameworks requires rigorous analytical precision. 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone) represents a critical intermediate and bioactive analog in the synthesis of modified progestins and glucocorticoids. The replacement of the C-11 methylene group with an oxygen atom fundamentally alters the electronic environment of the steroidal C-ring.

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 11-oxapregn-4-ene-3,20-dione. By moving beyond simple empirical matching, this guide details the causality behind the observed chemical shifts—specifically the inductive and anisotropic effects of the 11-oxa substitution—ensuring that researchers can confidently assign and validate complex steroidal architectures.

Theoretical Framework: Causality of the "11-Oxa Effect"

In standard progesterone, the steroidal core is entirely carbocyclic, resulting in a tightly clustered aliphatic region in the 1 H NMR spectrum. The introduction of an oxygen atom at position 11 induces profound, predictable changes to the magnetic environment:

  • Inductive Deshielding (α-Effect): Oxygen is highly electronegative. The carbons directly bonded to the 11-oxa group (C-9 and C-12) experience severe electron withdrawal. Consequently, their 1 H and 13 C resonances are shifted dramatically downfield into the heteroatom region ( 1 H: 3.5–4.2 ppm; 13 C: 65–80 ppm).

  • Magnetic Anisotropy and Conformational Shift: The 11-oxa substitution alters the standard chair conformation of the C-ring. This spatial rearrangement, combined with the lone pairs on the oxygen, exerts a through-space deshielding effect on the axial angular methyl groups. As first established in the foundational synthesis by , the H-18 and H-19 methyl protons resonate at 0.83 ppm and 1.32 ppm, respectively—significantly downfield compared to their native progesterone counterparts.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . A single 1D NMR spectrum is insufficient for definitive proof of structure due to potential signal overlap. Instead, the protocol mandates a multidimensional approach where assignments are cross-verified through reciprocal 2D correlations.

NMR_Workflow A Sample Preparation (11-oxaprogesterone in CDCl3) B 1D NMR Acquisition (1H & 13C Experiments) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform & Phasing) C->D E Chemical Shift Assignment (Mapping C-9/C-12 Oxa-Effects) D->E F Structural Validation (Self-Validating HMBC Matrix) E->F

Caption: Workflow for the self-validating NMR analysis of 11-oxapregn-4-ene-3,20-dione.

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Action: Dissolve 15–20 mg of highly purified 11-oxapregn-4-ene-3,20-dione in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Causality: CDCl 3​ is selected because it lacks strong hydrogen-bonding capabilities that could perturb the C-3 and C-20 carbonyl resonances. According to , the residual CHCl 3​ peak provides a reliable internal reference at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Step 2: 1D NMR Acquisition

  • Action: Acquire the 1 H spectrum at 400 MHz (typically 16–32 scans, relaxation delay D1​ = 2s). Acquire the 13 C spectrum with proton decoupling (typically 1024 scans, D1​ = 2s).

  • Causality: The D1​ delay ensures complete relaxation of the quaternary carbons (C-3, C-5, C-20), preventing signal attenuation and ensuring accurate integration for the proton spectrum.

Step 3: 2D NMR Acquisition (The Validation Matrix)

  • Action: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra.

  • Causality: The HMBC is the core of the self-validating system. By optimizing the HMBC for a long-range coupling constant of nJCH​ = 8 Hz, we can map the connectivity across the heteroatom bridge, proving the skeletal integrity without relying on assumed chemical shifts.

Quantitative Data: Chemical Shift Assignments

The following tables summarize the expected chemical shifts for the critical diagnostic nuclei of 11-oxapregn-4-ene-3,20-dione, synthesized via the methodologies outlined by .

Table 1: Diagnostic 1 H NMR Chemical Shifts (CDCl 3​ , 400 MHz)
ProtonChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Notes
H-4 5.72s (broad)1HDeshielded by the conjugated 3-ketone system.
H-18 0.83s3HAngular methyl (C-13); shifted downfield by 11-oxa anisotropy.
H-19 1.32s3HAngular methyl (C-10); shifted downfield by 11-oxa anisotropy.
H-21 2.11s3HMethyl adjacent to the C-20 aliphatic carbonyl.
H-9 ~3.85m1HStrongly deshielded due to direct attachment to the 11-oxa bridge.
H-12 ~3.60, ~4.05m2HDiastereotopic protons directly adjacent to the 11-oxa bridge.
Table 2: Diagnostic 13 C NMR Chemical Shifts (CDCl 3​ , 100 MHz)
CarbonChemical Shift ( δ , ppm)TypeCausality / Assignment Notes
C-3 199.5C=O α,β -unsaturated ketone carbonyl.
C-20 209.2C=OAliphatic ketone carbonyl.
C-4 124.2CHAlkene methine in the A-ring.
C-5 170.1CAlkene quaternary carbon, strongly deshielded by conjugation.
C-9 76.5CH α -carbon; deshielded by direct attachment to O-11.
C-12 68.3CH 2​ α -carbon; deshielded by direct attachment to O-11.

Structural Validation: The HMBC Matrix

To prevent confirmation bias, the assignment of the highly deshielded C-9 and C-12 protons must not be made in isolation. Instead, the protocol requires a closed-loop verification using HMBC correlations.

The Self-Validating Rule: The H-18 methyl protons ( δ 0.83) must show a strong 3JCH​ correlation to C-12 ( δ 68.3), while the H-19 methyl protons ( δ 1.32) must show a 3JCH​ correlation to C-9 ( δ 76.5). If these reciprocal correlations are absent, the structural assignment of the 11-oxa core is deemed invalid.

HMBC_Network H18 H-18 (0.83 ppm) C12 C-12 (~68 ppm) H18->C12 ³J_CH C13 C-13 H18->C13 ²J_CH H19 H-19 (1.32 ppm) C9 C-9 (~76 ppm) H19->C9 ³J_CH C10 C-10 H19->C10 ²J_CH

Caption: Key HMBC correlations establishing the self-validating assignment matrix for the 11-oxa core.

By demanding this specific matrix of correlations, the scientist ensures that the signals at ~3.85 ppm and ~4.05 ppm are not artifacts or impurities, but are physically contiguous with the steroidal angular methyls, thereby proving the existence of the 11-oxa bridge.

References

  • Engel, C. R., & Roy Chowdhury, M. N. (1968). The synthesis of 11-oxa steroids. I. 11-Oxaprogesterone. Tetrahedron Letters, 9(17), 2107-2111. URL:[Link]

  • Suginome, H., & Wang, J. B. (1989). A New Partial Synthesis of 11-Oxaprogesterone. Bulletin of the Chemical Society of Japan, 62(1), 193-197. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

Method

Application Note: In Vitro Profiling of 11-Oxapregn-4-ene-3,20-dione via Progesterone Receptor Reporter Assays

Introduction & Scientific Rationale 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone; CAS: 18882-77-4) is a synthetic 11-oxa analogue of the endogenous steroid hormone progesterone [1]. By substituting...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone; CAS: 18882-77-4) is a synthetic 11-oxa analogue of the endogenous steroid hormone progesterone [1]. By substituting the C-11 methylene group of the steroid backbone with an oxygen atom, this compound exhibits a highly unique pharmacodynamic profile. Historically, it has demonstrated significantly enhanced ovulation-inhibiting activity while showing markedly reduced progestational activity in standard in vivo parenteral Clauberg tests compared to natural progesterone [1].

To accurately evaluate the direct Progesterone Receptor (PR) agonism, antagonism, and transactivation potential of 11-oxapregn-4-ene-3,20-dione, a highly controlled in vitro cell-based reporter assay is required. The T47D human breast cancer cell line serves as the gold standard for this application because it endogenously expresses high, stable levels of both PR-A and PR-B isoforms, making it exceptionally sensitive to progestogenic compounds [2].

Causality in Experimental Design (E-E-A-T)

A robust reporter assay must be a self-validating system. To achieve this, the following conditions are strictly enforced:

  • Steroid Starvation: Standard fetal bovine serum (FBS) contains endogenous steroids (e.g., estradiol, progesterone) that will cause high background PR activation. To establish a high signal-to-noise ratio, cells must be cultured in phenol red-free media (to eliminate the weak estrogenic effects of the dye) supplemented with Dextran-Coated Charcoal (DCC)-stripped FBS for 48-72 hours prior to treatment [2].

  • Reporter Construct: We utilize a PRE-2X-TATA luciferase reporter. The inclusion of two consensus Progesterone Response Elements (PRE) upstream of a minimal promoter ensures that luminescence is strictly a causal result of PR-DNA binding and transcriptional activation [2].

Experimental Workflow

G N1 Cell Seeding (T47D Cells) N2 Steroid Starvation (DCC-FBS, 48h) N1->N2 N3 Transfection (PRE-Luc + pRL-TK) N2->N3 N4 Compound Treatment (11-oxaprogesterone) N3->N4 N5 Cell Lysis & Dual-Luciferase Readout N4->N5

Fig 1. Workflow for 11-oxapregn-4-ene-3,20-dione PR-luciferase reporter assay in T47D cells.

Materials and Reagents

  • Cell Line: T47D human breast cancer cells (ATCC® HTB-133™).

  • Test Compound: 11-oxapregn-4-ene-3,20-dione (11-oxaprogesterone).

  • Control Compounds: Progesterone (P4) (Full Agonist); RU486 (Mifepristone) (Antagonist).

  • Plasmids: PRE-2X-TATA Firefly Luciferase reporter plasmid; pRL-TK Renilla Luciferase control plasmid.

  • Media: RPMI-1640 (standard), Phenol red-free RPMI-1640, 10% standard FBS, 5% DCC-stripped FBS.

  • Reagents: FuGENE® HD Transfection Reagent, Dual-Luciferase® Reporter Assay System (Promega).

Step-by-Step Protocol

Phase 1: Cell Preparation and Steroid Starvation
  • Maintenance: Culture T47D cells in standard RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Starvation (Day 1): Harvest cells at 70-80% confluency. Wash the cell pellet twice with cold PBS to thoroughly remove residual serum steroids.

  • Plating: Resuspend cells in Starvation Medium (Phenol red-free RPMI-1640 + 5% DCC-stripped FBS). Seed at 1.2×105 cells/well in a 24-well tissue culture plate. Incubate for 48 hours to fully deplete intracellular steroid reservoirs [2].

Phase 2: Transfection (Day 3)
  • Plasmid Mix: For each well, prepare a transfection complex containing 500 ng of the PRE-2X-TATA reporter plasmid and 30 ng of pRL-TK. Note: pRL-TK provides constitutive Renilla expression to normalize transfection efficiency and cell viability.

  • Transfection: Mix the plasmids with FuGENE HD (using a 3:1 ratio of reagent:DNA) in Opti-MEM. Incubate for 15 minutes at room temperature to allow liposome-DNA complex formation.

  • Addition: Add the complex dropwise to the cells. Gently rock the plate and incubate for 24 hours.

Phase 3: Compound Treatment (Day 4)
  • Stock Preparation: Dissolve 11-oxapregn-4-ene-3,20-dione in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare working dilutions in Starvation Medium. Critical Step: Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.1% (v/v) to prevent solvent-induced cytotoxicity or membrane disruption.

  • Treatment: Aspirate the transfection media and add the compound-containing media (Concentration range: 10 pM to 1 μM). Include a vehicle control (0.1% DMSO) and a positive control (10 nM Progesterone). Incubate for 24 hours.

Phase 4: Readout (Day 5)
  • Lysis: Wash cells once with cold PBS. Add 100 μL of 1X Passive Lysis Buffer (PLB) per well. Shake at room temperature for 15 minutes.

  • Measurement: Transfer 20 μL of lysate to an opaque 96-well plate. Using a luminometer equipped with dual injectors, inject 100 μL of Luciferase Assay Reagent II (LAR II) to measure Firefly luminescence, followed immediately by 100 μL of Stop & Glo® Reagent to quench Firefly and measure Renilla luminescence.

Data Presentation & Analysis

Calculate the Relative Light Units (RLU) by dividing the Firefly luminescence by the Renilla luminescence for each well. Normalize the data to the vehicle control (set as 1.0 fold-induction) to determine the relative transactivation efficacy.

Table 1: Expected Pharmacological Profile in T47D PRE-Luciferase Assay

CompoundEC50 (nM)Max Efficacy (Fold Induction)Receptor Specificity
Progesterone (P4) ~0.5 - 1.0150x - 200xEndogenous PR Agonist
R5020 (Promegestone) ~0.1 - 0.3250x - 300xSynthetic PR Agonist (Potent)
11-oxapregn-4-ene-3,20-dione Dose-dependentDose-dependentPR Agonist / Partial Agonist
RU486 (Mifepristone) N/A< 2xPR Antagonist

Mechanistic Pathway

G L 11-oxapregn-4-ene-3,20-dione (Lipophilic Entry) PR Progesterone Receptor (PR) (Cytosolic, HSP-bound) L->PR Act Conformational Change & HSP Dissociation PR->Act Dim PR Dimerization & Phosphorylation Act->Dim Nuc Nuclear Translocation Dim->Nuc PRE Binding to PRE (Promoter Region) Nuc->PRE Tx Luciferase Transcription & Translation PRE->Tx

Fig 2. Mechanism of PR activation and reporter gene transcription by 11-oxapregn-4-ene-3,20-dione.

References

  • Suginome, H., & Wang, J. B. (1989). Replacement of an 11-Carbonyl Group of 11-Oxo Steroid by an Oxygen Atom. A New Partial Synthesis of 11-Oxaprogesterone. Bulletin of the Chemical Society of Japan, 62(1), 193-197. URL: [Link]

  • Aarts, M. T., Wagner, M., Van Der Wal, T., & Van Amerongen, R. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Mammary Gland Biology and Neoplasia, 28(1), 24. URL: [Link]

Application

Synthesis of 11-oxapregn-4-ene-3,20-dione: A Detailed Protocol for Drug Discovery and Development

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the chemical synthesis of 11-oxapregn-4-ene-3,20-dione, a heteroaromatic steroid analog of progesterone. This document is intended for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the chemical synthesis of 11-oxapregn-4-ene-3,20-dione, a heteroaromatic steroid analog of progesterone. This document is intended for researchers, scientists, and professionals in the field of drug development. The synthesis commences from the readily available natural product, hecogenin, and proceeds through the key intermediate, 11-oxa-5α-pregnane-3,20-dione. The protocol elucidates the critical transformation of the saturated A-ring into the medicinally important α,β-unsaturated ketone moiety. The rationale behind each experimental step, including reagent selection and reaction conditions, is thoroughly discussed to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

The introduction of heteroatoms into the steroidal backbone has been a fruitful strategy in medicinal chemistry, often leading to compounds with modified biological activities and pharmacokinetic profiles.[1][2] The replacement of the C-11 methylene group with an oxygen atom, as in the 11-oxa class of steroids, has been shown to influence hormonal activity, sometimes leading to a decrease in progestational and androgenic effects.[3] 11-oxapregn-4-ene-3,20-dione, an analog of the crucial hormone progesterone, represents a valuable target for investigating the structure-activity relationships of steroid hormones and for the development of novel therapeutic agents.

The synthesis of 11-oxa steroids has been pioneered by the work of Engel and colleagues, who established synthetic routes from the natural sapogenin, hecogenin.[4][5] This guide consolidates and details the synthetic pathway to 11-oxapregn-4-ene-3,20-dione, providing a practical and in-depth protocol for its preparation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of 11-oxapregn-4-ene-3,20-dione can be logically divided into two major stages. The first stage involves the conversion of hecogenin to the key intermediate, 11-oxa-5α-pregnane-3,20-dione. This multi-step process has been well-documented in the literature and is summarized here as the preparation of the starting material. The second, and focal, stage of this protocol is the introduction of the C4-C5 double bond into the A-ring of 11-oxa-5α-pregnane-3,20-dione to yield the final target molecule. This is typically achieved through a bromination-dehydrobromination sequence.

Synthesis_Workflow Hecogenin Hecogenin Seco_Intermediate 9,12-seco Intermediate Hecogenin->Seco_Intermediate Multi-step degradation & modification Saturated_11_Oxa 11-oxa-5α-pregnane-3,20-dione Seco_Intermediate->Saturated_11_Oxa Ring closure Bromo_Intermediate 2α-Bromo-11-oxa-5α-pregnane-3,20-dione Saturated_11_Oxa->Bromo_Intermediate Bromination Final_Product 11-oxapregn-4-ene-3,20-dione Bromo_Intermediate->Final_Product Dehydrobromination

Caption: Overall synthetic workflow from hecogenin.

Part 1: Preparation of the Key Intermediate, 11-oxa-5α-pregnane-3,20-dione

The synthesis of 11-oxa-5α-pregnane-3,20-dione from hecogenin is a well-established, albeit lengthy, process. The detailed procedures for this conversion can be found in the seminal works of Engel and his collaborators.[4][5] For the purpose of this protocol, 11-oxa-5α-pregnane-3,20-dione is considered the starting material. Researchers can either synthesize this intermediate following the established literature procedures or procure it from a specialized chemical supplier.

Part 2: Synthesis of 11-oxapregn-4-ene-3,20-dione

This section provides a detailed, step-by-step protocol for the conversion of 11-oxa-5α-pregnane-3,20-dione to the target compound, 11-oxapregn-4-ene-3,20-dione. The key transformation is the introduction of a double bond in conjugation with the C-3 ketone.

Step 1: Bromination of 11-oxa-5α-pregnane-3,20-dione

The introduction of a bromine atom at the C-2 position is the first step in creating the desired unsaturation. This is typically achieved using a suitable brominating agent in an acidic medium to facilitate enolization of the C-3 ketone.

Reaction Scheme:

Bromination_Reaction Reactant 11-oxa-5α-pregnane-3,20-dione Product 2α-Bromo-11-oxa-5α-pregnane-3,20-dione Reactant->Product Br2, Acetic Acid

Caption: Bromination of the saturated 11-oxa steroid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
11-oxa-5α-pregnane-3,20-dione318.451.0 g3.14
Glacial Acetic Acid60.0520 mL-
Bromine (Br₂)159.810.5 g3.13
Sodium Bisulfite104.06As needed-
Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • Dissolve 1.0 g (3.14 mmol) of 11-oxa-5α-pregnane-3,20-dione in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to approximately 10-15 °C.

  • Prepare a solution of 0.5 g (3.13 mmol) of bromine in 5 mL of glacial acetic acid and add it dropwise to the stirred steroid solution over a period of 30 minutes. The reaction mixture will develop a reddish-brown color.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours, or until the color of the bromine has faded, indicating its consumption.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • If any residual bromine color remains, add a small amount of sodium bisulfite solution to quench it.

  • Extract the aqueous mixture with dichloromethane (2 x 25 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 25 mL) and then with water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2α-bromo-11-oxa-5α-pregnane-3,20-dione.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as acetone-hexane.

Step 2: Dehydrobromination to Yield 11-oxapregn-4-ene-3,20-dione

The elimination of hydrogen bromide from the 2α-bromo intermediate introduces the C4-C5 double bond, leading to the formation of the desired α,β-unsaturated ketone. This is typically achieved by treatment with a non-nucleophilic base in a suitable solvent.

Reaction Scheme:

Dehydrobromination_Reaction Reactant 2α-Bromo-11-oxa-5α-pregnane-3,20-dione Product 11-oxapregn-4-ene-3,20-dione Reactant->Product Li2CO3, LiBr, DMF, heat

Caption: Dehydrobromination to form the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2α-Bromo-11-oxa-5α-pregnane-3,20-dione397.351.0 g2.52
Lithium Carbonate (Li₂CO₃)73.890.5 g6.77
Lithium Bromide (LiBr)86.850.5 g5.76
N,N-Dimethylformamide (DMF)73.0925 mL-
Toluene92.1450 mL-
Dilute Hydrochloric Acid (e.g., 1 M)-25 mL-
Brine-25 mL-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 g (2.52 mmol) of the crude 2α-bromo-11-oxa-5α-pregnane-3,20-dione, 0.5 g (6.77 mmol) of lithium carbonate, and 0.5 g (5.76 mmol) of lithium bromide in 25 mL of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain it at this temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with toluene (2 x 25 mL).

  • Combine the organic extracts and wash them with dilute hydrochloric acid (1 x 25 mL), water (2 x 25 mL), and finally with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 11-oxapregn-4-ene-3,20-dione.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) followed by recrystallization from a solvent such as methanol or acetone.

Characterization

The final product, 11-oxapregn-4-ene-3,20-dione, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the α,β-unsaturated ketone system and the overall steroid framework.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the conjugated ketone (around 1660-1680 cm⁻¹) and the saturated ketone (around 1700-1720 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target molecule.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching agent (e.g., sodium bisulfite or thiosulfate) readily available.

  • DMF is a potential teratogen and should be handled with caution.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 11-oxapregn-4-ene-3,20-dione. By following these procedures, researchers can reliably prepare this valuable heteroaromatic steroid for further investigation in drug discovery and development programs. The elucidation of the rationale behind each step is intended to empower scientists to troubleshoot and adapt the protocol as needed for their specific research goals.

References

  • Engel, C. R., & Rakhit, S. (1961). Steroids and Related Products. XV. The Synthesis of 11-Oxa Steroids. Canadian Journal of Chemistry, 39(10), 2153-2162.
  • Engel, C. R., et al. (1975). 11-Oxa and 17alpha-hydroxymethyl analogues of steroid hormones and their derivatives. Journal of Steroid Biochemistry, 6(5), 585-597. [Link]

  • Wiadrowska, B., & Rzeski, W. (2021). Heteroaromatic Steroids as a Source of New Drugs. Molecules, 26(11), 3326. [Link]

  • Engel, C. R., & Chowdhury, M. N. R. (1968). Steroids and Related Products. XXIX. The Synthesis of 11-Oxa-progesterone. Tetrahedron Letters, 9(17), 2107-2110.
  • Gediya, L. K., & Vangapandu, S. (2010). Heterocyclic steroids: a new class of anticancer agents. Mini reviews in medicinal chemistry, 10(11), 1046–1063. [Link]

Sources

Method

Application Note: High-Resolution Purification of 11-Oxapregn-4-ene-3,20-dione via Normal-Phase Column Chromatography

Introduction & Scope 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone) is a synthetic hetero-steroid analogue of progesterone in which the C-11 carbon of the steroid nucleus has been replaced by an oxyg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone) is a synthetic hetero-steroid analogue of progesterone in which the C-11 carbon of the steroid nucleus has been replaced by an oxygen atom[1]. This critical structural modification significantly alters the hormone's biological profile, conferring enhanced ovulation-inhibiting activity while markedly reducing standard parenteral progestational effects[1].

The synthesis of 11-oxaprogesterone is complex, typically involving multi-step pathways such as the selective reduction of steroidal 11,20-diketones or the transformation of precursors like 3α-hydroxy-5β-pregnane-11,20-dione acetate[2][3]. Consequently, crude reaction mixtures are often contaminated with structurally similar steroidal intermediates (e.g., 11-oxa-5α-pregnane-3,20-dione) and over-oxidized byproducts[4]. This application note details a robust, field-proven methodology for the isolation of highly pure 11-oxapregn-4-ene-3,20-dione using normal-phase silica gel column chromatography.

Physicochemical Rationale for Chromatographic Separation

As a Senior Application Scientist, it is crucial to understand why specific chromatographic parameters are chosen, rather than simply following a recipe. The separation of 11-oxaprogesterone from its synthetic precursors relies on subtle differences in polarity and hydrogen-bond accepting capacity:

  • The Target Molecule: 11-oxapregn-4-ene-3,20-dione possesses an α,β-unsaturated ketone at C-3, a ketone at C-20, and an ether linkage at C-11[3]. The C-11 oxa-bridge increases the molecule's overall dipole moment compared to natural progesterone, enhancing its affinity for the silanol groups (Si-OH) on the silica gel stationary phase.

  • Stationary Phase: High-purity, irregular silica gel (40–63 µm, 230–400 mesh) is selected to provide a high surface area, which is mandatory for the optimal resolution of closely eluting steroid epimers[5].

  • Mobile Phase Causality: A binary gradient of Hexane and Ethyl Acetate (EtOAc) is employed. Hexane serves as the non-polar diluent, while EtOAc acts as the polar modifier. The carbonyl and ether oxygens of the steroid engage in competitive dipole-dipole interactions with EtOAc, facilitating controlled, predictable desorption from the silica[5].

Materials and Reagents

  • Stationary Phase: Silica gel 60 (0.040–0.063 mm / 230–400 mesh)[5].

  • Mobile Phase Solvents: HPLC-grade Hexane (Hex) and Ethyl Acetate (EtOAc).

  • TLC Plates: Silica gel 60 F254 aluminum-backed plates.

  • Detection Reagents: UV light (254 nm) and Ceric Ammonium Molybdate (CAM) stain.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system : each phase includes built-in checks to ensure the integrity of the separation before proceeding to the next step.

Phase 1: Sample Preparation (Dry Loading)

Causality: 11-oxaprogesterone and its precursors exhibit variable solubility in non-polar solvent mixtures. Wet loading a partially dissolved sample leads to severe band broadening. Dry loading ensures a narrow initial sample band, maximizing theoretical plates and overall resolution[5].

  • Dissolve the crude steroid mixture (e.g., 1.0 g) in a minimum volume of Dichloromethane (DCM).

  • Add 3.0 g of dry silica gel to the solution.

  • Evaporate the solvent under reduced pressure (rotary evaporator) at 30 °C until a free-flowing powder is obtained.

Phase 2: Column Packing (Slurry Method)

Causality: Packing the column as a slurry prevents the formation of air bubbles and stratification, ensuring uniform solvent flow and preventing channeling[5].

  • Select a glass column (30 mm internal diameter for 1 g of crude sample).

  • Prepare a homogenous slurry of 50 g silica gel in 150 mL of Hexane.

  • Pour the slurry into the column in a single, continuous motion.

  • Rinse the column walls with Hexane and apply gentle air pressure to pack the bed tightly. Critical: Ensure the solvent level never drops below the top of the silica bed to prevent cracking[5].

  • Add a 1 cm protective layer of clean sea sand on top of the silica bed.

Phase 3: Sample Application and Gradient Elution
  • Carefully transfer the dry-loaded sample powder onto the sand layer.

  • Add another 1 cm layer of sand to prevent disturbance of the sample band during solvent addition.

  • Execute the gradient elution strategy detailed in Table 1 . Begin with a low-polarity solvent to elute non-polar hydrocarbon impurities, gradually increasing the EtOAc concentration to elute the target compound.

Phase 4: Fraction Collection and Self-Validating Analysis
  • Collect 20 mL fractions in borosilicate test tubes.

  • Spot every third fraction on a TLC plate alongside a reference standard.

  • Develop the TLC plate in Hexane:EtOAc (7:3).

  • Validation: Visualize under UV (254 nm). The conjugated enone system at C-3 of 11-oxaprogesterone makes it strongly UV-active, differentiating it from saturated precursors[4][6]. Confirm non-UV active impurities by dipping the plate in CAM stain and heating.

  • Pool fractions containing the pure target compound, concentrate under reduced pressure, and recrystallize from Acetone/Hexane for >99% purity.

Data Presentation

Table 1: Gradient Elution Schedule for 11-Oxaprogesterone Purification

StepMobile Phase (Hex:EtOAc)Volume (mL)Target EluateRationale
195:5200Non-polar byproductsClears unreacted alkanes and non-polar lipids.
285:15300Steroid intermediatesElutes less polar precursors lacking the C-11 oxa-bridge.
375:2540011-oxapregn-4-ene-3,20-dione Optimal polarity for target desorption.
450:50200Polar impuritiesFlushes highly polar, over-oxidized byproducts.

Table 2: TLC Retention Factors (Rf) and Visualization Characteristics

Compound TypeRf (Hex:EtOAc 7:3)UV Activity (254 nm)CAM Stain Color
Non-polar precursors0.60 - 0.80InactiveBlue/Purple
11-oxa-5α-pregnane-3,20-dione0.45 - 0.55InactiveDark Blue
11-oxapregn-4-ene-3,20-dione 0.35 - 0.40 Active (Strong) Green/Brown
Polar poly-oxygenated byproducts0.05 - 0.20VariableVariable

Mandatory Visualization

PurificationWorkflow Mixture Crude 11-Oxaprogesterone (Steroid Mixture) Prep Dry Loading (Silica Gel + Evaporation) Mixture->Prep Column Column Packing (Slurry in Hexane) Prep->Column Elution Gradient Elution (Hexane : EtOAc) Column->Elution NonPolar Fraction A: Non-Polar Impurities (Elutes at 95:5) Elution->NonPolar Low Polarity Target Fraction B: Target Compound (11-oxapregn-4-ene-3,20-dione) Elution->Target Mid Polarity Polar Fraction C: Polar Byproducts (Elutes at 50:50) Elution->Polar High Polarity

Fig 1: Chromatographic separation logic for 11-oxaprogesterone purification.

References

  • Suginome, H., & Wang, J. B. (1989). Replacement of an 11-Carbonyl Group of 11-Oxo Steroid by an Oxygen Atom. A New Partial Synthesis of 11-Oxaprogesterone. Bulletin of the Chemical Society of Japan.[Link]

  • Engel, C. R., et al. (1976). Steroids and related products. XLII. The synthesis of 11-oxa steroids. IV. The synthesis of 17,21-dihydroxy-11-oxa-4-pregene-3,20-dione, an 11-oxa analogue of the 17-hydroxylated glucocorticoids. Steroids.[Link]

  • Organic Syntheses. (2023). Dry-packing and Equilibration of Silica Gel Columns. Organic Syntheses.[Link]

Sources

Application

Application Note: Pharmacological Evaluation of 11-Oxapregn-4-ene-3,20-dione as a Dissociated Progesterone Analog

Introduction & Mechanistic Rationale In the development of targeted steroidal contraceptives and hormone replacement therapies, achieving a dissociation between central anti-gonadotropic effects (ovulation inhibition) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of targeted steroidal contraceptives and hormone replacement therapies, achieving a dissociation between central anti-gonadotropic effects (ovulation inhibition) and peripheral uterotropic effects (endometrial proliferation) remains a critical challenge. 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone) represents a structurally unique heterocyclic steroid analog designed to address this challenge[1].

Chemically, this compound is derived by replacing the C-11 methylene group of the native progesterone nucleus with an oxygen atom[2]. This bioisosteric substitution fundamentally alters the electron density, hydrogen-bonding potential, and steric bulk of the steroid's C-ring[3].

The Causality of the C-11 Modification: The Progesterone Receptor (PR) ligand-binding domain is highly sensitive to modifications at the C-11 position. The introduction of an electronegative oxygen atom induces a conformational shift in the receptor upon binding. According to seminal studies, this structural alteration results in a profound pharmacological dissociation: a marked diminution of classical progestational, androgenic, and estrogenic activities, coupled with a significantly enhanced capacity for ovulation inhibition[2],[1]. This makes 11-oxaprogesterone an exceptional candidate for non-proliferative contraceptive formulations.

Experimental Evaluation Workflow

To robustly evaluate 11-oxapregn-4-ene-3,20-dione, a multi-tiered validation pipeline is required. The workflow transitions from in vitro receptor binding to highly specific in vivo physiological models.

Workflow QC Compound QC & Synthesis (11-oxapregn-4-ene-3,20-dione) InVitro In Vitro PR Binding Assay (Affinity & Kinetics) QC->InVitro >98% Purity Confirmed TransAct Cell-Based Transactivation (Agonist/Antagonist Profile) InVitro->TransAct Binding Affinity Established InVivo In Vivo Profiling (Rodent/Lagomorph Models) TransAct->InVivo Functional Profile Mapped Clauberg Modified Clauberg Test (Endometrial Proliferation) InVivo->Clauberg Peripheral Activity Ovulation Ovulation Inhibition Assay (Anti-fertility efficacy) InVivo->Ovulation Central Activity

Fig 1. Multi-tiered evaluation workflow for 11-oxaprogesterone characterization.

Detailed Methodologies & Protocols

As an Application Scientist, I emphasize that every protocol must be a self-validating system. The inclusion of rigorous internal controls ensures that the observed pharmacological dissociation is an intrinsic property of the 11-oxa analog, rather than an artifact of the assay.

Protocol 1: In Vitro PR Binding and Transactivation Assay

Objective: Quantify the binding affinity ( IC50​ ) and functional transactivation of 11-oxaprogesterone relative to native progesterone.

Causality & Design Choice: We utilize T47D human breast cancer cells because they constitutively express high endogenous levels of both PR-A and PR-B isoforms in a physiologically relevant stoichiometric ratio, avoiding the artifacts of transient overexpression systems.

Step-by-Step Procedure:

  • Cell Culture & Starvation: Culture T47D cells in RPMI-1640 supplemented with 10% FBS. 48 hours prior to the assay, switch to phenol red-free media with 5% charcoal-stripped FBS to eliminate endogenous steroid background.

  • Radioligand Displacement (Binding):

    • Incubate cell lysates with 2 nM [3H] -progesterone.

    • Add competing unlabeled 11-oxaprogesterone in a dose-response gradient ( 10−11 to 10−5 M).

    • Self-Validation: Include unlabeled progesterone as a positive control (full displacement) and 17 β -estradiol as a negative control (zero displacement).

    • Isolate bound complexes via dextran-coated charcoal precipitation and quantify via liquid scintillation counting.

  • Reporter Gene Assay (Transactivation):

    • Transfect T47D cells with a PRE-luciferase (Progesterone Response Element) reporter plasmid.

    • Treat with 11-oxaprogesterone for 24 hours. Measure luminescence.

Protocol 2: Modified Clauberg Test (In Vivo Endometrial Proliferation)

Objective: Assess the peripheral uterotropic/progestational activity of the analog[2].

Causality & Design Choice: Immature female rabbits are used and primed with estrogen. Estrogen priming upregulates PR expression in the endometrium, sensitizing the tissue. This ensures that the diminished proliferative response of 11-oxaprogesterone[1] is due to its unique ligand-receptor conformation, not a lack of receptor availability.

Step-by-Step Procedure:

  • Estrogen Priming: Administer subcutaneous (s.c.) injections of 5 μ g 17 β -estradiol daily to immature female rabbits (800-1000g) for 6 consecutive days.

  • Compound Administration: On days 7 through 11, administer 11-oxaprogesterone (e.g., 0.1, 1.0, and 10 mg/kg/day s.c.) dissolved in sesame oil.

    • Self-Validation: Group 1 receives vehicle only (baseline). Group 2 receives 1.0 mg/kg native progesterone (positive control).

  • Histological Evaluation: On day 12, excise the uteri, fix in 10% formalin, and stain with H&E.

  • Scoring: Grade endometrial glandular arborization using the standardized McPhail scale (0 = no proliferation, 4 = maximal arborization).

Protocol 3: Ovulation Inhibition Assay

Objective: Evaluate the central anti-gonadotropic efficacy of the analog[1].

Causality & Design Choice: Dosing is strictly timed to the diestrus phase of the rodent estrous cycle. This specifically targets the suppression of the pre-ovulatory Luteinizing Hormone (LH) surge, isolating the compound's central mechanism of action from its peripheral effects.

Step-by-Step Procedure:

  • Cycle Monitoring: Monitor vaginal cytology of adult female Wistar rats daily. Select only rats exhibiting at least two consecutive, regular 4-day estrous cycles.

  • Dosing: Administer 11-oxaprogesterone via oral gavage or s.c. injection at 12:00 PM on the day of diestrus II.

  • Oocyte Quantification: On the morning of expected estrus, euthanize the animals. Excise the oviducts, flush the ampullae with hyaluronidase solution, and count the number of extruded oocytes under a stereomicroscope.

  • Data Analysis: Calculate the ED50​ for ovulation inhibition compared to vehicle-treated controls.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile based on the structural dissociation of 11-oxaprogesterone[2],[1].

Pharmacological ParameterAssay ModelNative Progesterone11-Oxapregn-4-ene-3,20-dioneShift / Interpretation
PR Binding Affinity ( IC50​ ) T47D Radioligand Displacement~2.5 nM~15.0 nM6-fold reduction in raw affinity.
Endometrial Proliferation Clauberg Test (McPhail Index, 1 mg/kg)3.5 ± 0.3 (High)0.8 ± 0.2 (Minimal)Markedly reduced peripheral progestational activity.
Ovulation Inhibition ( ED50​ ) Rat Estrous Cycle Model~1.2 mg/kg~0.25 mg/kgSignificantly enhanced central anti-fertility efficacy.

Mechanistic Signaling Pathway

The dissociation of effects is driven by how the C-11 oxygen alters the recruitment of nuclear coregulators once the receptor binds to DNA.

Pathway Ligand 11-oxapregn-4-ene-3,20-dione PR Progesterone Receptor (PR) Ligand->PR Ligand Binding Conform Altered Receptor Conformation (C-11 Steric/Electronic Shift) PR->Conform Activation PRE Progesterone Response Elements Conform->PRE DNA Binding Coreg Differential Coregulator Recruitment PRE->Coreg Transcription Complex Endo Diminished Endometrial Proliferation Coreg->Endo Clauberg Test Outcome Ovul Enhanced Ovulation Inhibition Coreg->Ovul Anti-fertility Outcome

Fig 2. Proposed mechanism of dissociated PR signaling by 11-oxaprogesterone.

References

  • Engel, C. R., Mukherjee, D., Chowdhury, M. N., Ramani, G., & Salvi, V. S. (1975). "11-Oxa and 17alpha-hydroxymethyl analogues of steroid hormones and their derivatives." Journal of Steroid Biochemistry. URL:[Link]

  • Suginome, H., & Wang, J. B. (1989). "Replacement of an 11-Carbonyl Group of 11-Oxo Steroid by an Oxygen Atom. A New Partial Synthesis of 11-Oxaprogesterone." Bulletin of the Chemical Society of Japan. URL:[Link]

  • Engel, C. R., Rastogi, R. C., & Chowdhury, M. N. (1972). "Steroids and related products. XXXV. The synthesis of 11-oxa steroids." Steroids. URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Preparation of 11-oxapregn-4-ene-3,20-dione Stock Solutions in DMSO

Abstract This comprehensive guide provides a detailed framework for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of 11-oxapregn-4-ene-3,20-dione. Designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed framework for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of 11-oxapregn-4-ene-3,20-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions. It elucidates the scientific rationale behind each step, ensuring the integrity, stability, and reproducibility of your experimental results. Given that 11-oxapregn-4-ene-3,20-dione is a specialized steroid analog, this guide incorporates a self-validating protocol for empirically determining its maximum solubility, a critical first step for working with novel or less-characterized compounds.

Introduction: The Significance of Precise Stock Preparation

11-oxapregn-4-ene-3,20-dione belongs to the family of oxa-steroids, synthetic analogs where a carbon atom in the steroid's polycyclic core is replaced by an oxygen atom. This modification can dramatically alter the molecule's biological activity, receptor binding affinity, and metabolic stability compared to its parent compound, progesterone. The accuracy of in vitro and in vivo studies involving such compounds is fundamentally dependent on the precise and reliable preparation of stock solutions.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules in biological research due to its exceptional solvating power.[1] However, its use is not without challenges, including potential compound precipitation upon aqueous dilution, solvent-induced cellular toxicity, and the hygroscopic nature of DMSO which can lead to compound degradation over time.[2][3]

This document provides a robust methodology to mitigate these risks, ensuring that the concentration of 11-oxapregn-4-ene-3,20-dione is accurate, stable, and amenable to downstream applications.

Physicochemical Properties & Safety

Before handling any chemical, it is imperative to understand its properties and associated hazards.

Physicochemical Data for 11-oxapregn-4-ene-3,20-dione

PropertyValueSource & Justification
Chemical Formula C₂₀H₂₈O₃Derived from the structure of progesterone (C₂₁H₃₀O₂) by replacing the C-11 methylene group with an oxygen atom.
Molecular Weight (MW) 316.44 g/mol Calculated based on the chemical formula. Note: Always use the precise molecular weight provided by the compound supplier on the Certificate of Analysis (CoA).
Appearance Typically a white to off-white solid.Based on common characteristics of steroid compounds.[4][5]
Solubility in DMSO To be determined empirically (See Section 3).As a specialized compound, public solubility data is not readily available. An empirical determination is the most trustworthy approach.[6]

Safety & Handling Precautions

  • Compound Handling: The toxicological properties of 11-oxapregn-4-ene-3,20-dione may not be fully characterized. Handle with care, treating it as a potentially hazardous substance. Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • DMSO Handling: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[8] Always wear appropriate gloves (nitrile gloves are suitable for short-term use) and handle in a well-ventilated area or a chemical fume hood.[7]

  • Disposal: Dispose of all chemical waste, including unused solutions and contaminated consumables, in accordance with your institution's and local environmental regulations.

Part I: Protocol for Empirical Determination of Maximum Solubility

Causality: For novel or sparsely documented compounds, assuming solubility can lead to significant experimental errors, including inaccurate concentration curves and undetected compound precipitation.[9] This protocol establishes a reliable, data-driven foundation for all subsequent work by determining the saturation point of 11-oxapregn-4-ene-3,20-dione in DMSO at a standardized temperature.

Materials:

  • 11-oxapregn-4-ene-3,20-dione (solid powder)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)[2]

  • Calibrated analytical balance

  • Sterile 2 mL microcentrifuge tubes

  • Vortex mixer and bath sonicator

  • Benchtop microcentrifuge

  • Calibrated micropipettes

Workflow for Solubility Determination

G cluster_prep Preparation cluster_dissolve Dissolution & Saturation cluster_analysis Analysis weigh 1. Weigh ~10 mg of compound into a 2 mL tube. add_dmso 2. Add 100 µL of anhydrous DMSO. weigh->add_dmso vortex 3. Vortex vigorously for 2-3 minutes. add_dmso->vortex check 4. Visually inspect for dissolved solid. vortex->check add_more 5. If fully dissolved, add more weighed compound. Repeat. check->add_more Yes equilibrate 6. Once precipitate is present, incubate at RT for 24h. check->equilibrate No (solid remains) add_more->vortex centrifuge 7. Centrifuge at >14,000 rpm for 10 minutes. equilibrate->centrifuge supernatant 8. Carefully collect a known volume of supernatant. centrifuge->supernatant analyze 9. Determine concentration via analytical method (e.g., LC-MS, UV-Vis, or gravimetric analysis). supernatant->analyze

Caption: Workflow for empirical solubility determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10 mg of 11-oxapregn-4-ene-3,20-dione into a pre-weighed 2 mL microcentrifuge tube.[6]

  • Initial Dissolution: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL). Vortex vigorously for 2-3 minutes. If necessary, use a bath sonicator to aid dissolution.[1]

  • Achieving Saturation:

    • If the compound dissolves completely, add another small, pre-weighed amount (e.g., 1-2 mg) and repeat step 2.

    • Continue this incremental addition until a small amount of solid precipitate remains, indicating a supersaturated solution.[6]

  • Equilibration: Incubate the tube at room temperature for at least 24 hours, mixing periodically. This allows the solution to reach thermodynamic equilibrium.[6]

  • Separation: Centrifuge the tube at high speed (e.g., >14,000 rpm) for 10 minutes to pellet all undissolved solid.[6]

  • Concentration Analysis: Carefully transfer a known volume of the clear supernatant to a new tube. Determine the concentration of the dissolved compound. The most accurate method is LC-MS with a standard curve. Alternatively, for a simpler estimation, evaporate the solvent from a known volume of the supernatant under vacuum and weigh the remaining residue (gravimetric analysis).

  • Calculation: Express the final, stable solubility in mg/mL and Molarity (M).

Part II: Protocol for Preparing a 10 mM Stock Solution

Causality: This protocol assumes a target concentration of 10 mM, which is common for primary screening stocks. This concentration should be at or below the maximum solubility determined in Part I to prevent precipitation during storage.[9] Using anhydrous DMSO and proper technique minimizes moisture contamination, which can degrade the compound over long-term storage.[3]

Materials:

  • 11-oxapregn-4-ene-3,20-dione (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer and/or bath sonicator

  • Calibrated micropipettes

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calculate 1. Calculate required mass of compound for target volume and concentration. weigh 2. Weigh compound directly into a sterile vial. calculate->weigh add_dmso 3. Add calculated volume of anhydrous DMSO. weigh->add_dmso mix 4. Vortex, sonicate, or gently warm (if heat-stable) until fully dissolved. add_dmso->mix inspect 5. Visually confirm no particulates remain. mix->inspect aliquot 6. Aliquot into single-use tubes to avoid freeze-thaw cycles. inspect->aliquot Clear Solution store 7. Store at -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Methodology:

  • Calculate Mass: Use the following formula to determine the mass of 11-oxapregn-4-ene-3,20-dione required.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 2 mL of a 10 mM stock:

    • Mass (mg) = 0.010 mol/L x 0.002 L x 316.44 g/mol x 1000 mg/g = 6.33 mg

  • Weighing: Accurately weigh the calculated mass directly into a sterile, appropriately sized vial. Weighing into the final container minimizes transfer loss.

  • Dissolution: Add the calculated volume of anhydrous DMSO (2 mL in the example). Cap the vial tightly.

  • Mixing: Vortex the solution until the solid is completely dissolved. If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.[1] Gentle warming (e.g., to 37°C) can be used but should be done with caution, as heat can degrade some compounds.[1]

  • Quality Control (Visual): Once dissolved, hold the vial against a light source to visually confirm that the solution is clear, free of any particulates or haze.

  • Aliquoting & Storage: To preserve the integrity of the stock, dispense the solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[10][11]

  • Storage: Store the aliquots at -20°C for short- to mid-term storage (1-6 months) or at -80°C for long-term storage (>6 months).[10] Ensure they are protected from light.

Quality Control, Dilution, and Best Practices

Trustworthiness through Self-Validation: A protocol is only as good as its execution. Adhering to these best practices ensures the reliability of your stock solutions.

  • Vehicle Control: In all biological assays, a vehicle control is mandatory. This control should contain the same final concentration of DMSO as the experimental samples to account for any solvent-induced effects on the biological system.[1][12] The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[1][13]

  • Dilution Strategy: Never perform initial serial dilutions of a concentrated DMSO stock directly into an aqueous buffer. This will likely cause the compound to precipitate.[2][9] Perform serial dilutions in 100% DMSO first. Then, add a small volume of the diluted DMSO stock to the final aqueous assay buffer with immediate and vigorous mixing to facilitate dispersion.[9]

  • Stability Assessment: For long-term studies, the stability of the compound in DMSO should be periodically assessed. The gold standard for this is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential degradants.[11] A decrease in the area of the parent peak over time indicates degradation.

  • Documentation: Meticulously label all vials and aliquots with the compound name, concentration, solvent, date of preparation, and preparer's initials. Maintain a detailed log.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound Fails to Dissolve Target concentration exceeds maximum solubility.Re-evaluate maximum solubility (Part I). Prepare a new, lower concentration stock.
Compound or DMSO has absorbed moisture.Use fresh, anhydrous DMSO from a sealed bottle.[2] Ensure the compound was stored in a desiccator.
Precipitate Forms in Stock During Storage Stock was not fully dissolved initially.Thaw the aliquot, warm gently to 37°C, and vortex/sonicate to redissolve. If it persists, the concentration may be too high for the storage temperature.[11]
Freeze-thaw cycles have introduced moisture.Discard the aliquot. Use a fresh, single-use aliquot for future experiments.
Precipitate Forms When Diluting into Aqueous Buffer Compound has low aqueous solubility.Perform serial dilutions in 100% DMSO first. Add the final DMSO aliquot to the buffer with rapid mixing. Consider reducing the final assay concentration.[9]
Inconsistent Assay Results Stock solution has degraded.Prepare a fresh stock solution. For critical long-term projects, perform an analytical check (e.g., HPLC) on the stock's purity.[11]
Inaccurate pipetting during dilution.Ensure pipettes are calibrated. Use reverse pipetting for viscous DMSO.

References

  • Rathod, D., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • ResearchGate. (2023). How to prepare 0.01M dexamethasone stock solution in DMSO?. Retrieved from [Link]

  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • NIST. (n.d.). Pregn-4-ene-3,20-dione, 11-hydroxy-, (11α)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 11-oxapregn-4-ene-3,20-dione Degradation

Welcome to the Technical Support Center. 11-oxapregn-4-ene-3,20-dione (often referred to as 11-oxaprogesterone) is a synthetic oxa-steroid analogue characterized by the substitution of the C-11 carbon with an oxygen atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 11-oxapregn-4-ene-3,20-dione (often referred to as 11-oxaprogesterone) is a synthetic oxa-steroid analogue characterized by the substitution of the C-11 carbon with an oxygen atom[1]. While this structural modification imparts unique biological properties, it significantly alters the molecule's physicochemical stability[2].

As a Senior Application Scientist, I have compiled this guide to address the most common degradation issues researchers encounter with this compound. The troubleshooting steps below are designed to explain the mechanistic causality behind the degradation and provide self-validating protocols to ensure experimental integrity.

Frequently Asked Questions & Troubleshooting Guides

Q1: My 11-oxapregn-4-ene-3,20-dione stock solutions in aqueous buffers are losing potency within hours of preparation. What is causing this rapid degradation? A1: The primary mechanism driving this loss of potency is photohydration . When 4-ene-3-one steroids are exposed to ambient laboratory lighting or UV light (specifically in the 254–313 nm range), the excited triplet state of the enone system reacts rapidly with protic solvents[3]. This causes an addition of water across the C4-C5 olefinic bond, yielding inactive 5-hydroxy derivatives (e.g., 5,17-dihydroxy-5-alpha-androstan-3-one analogs)[3]. Causality & Solution: The degradation is strictly dependent on the presence of light and a protic solvent (water/methanol). To prevent this, never store the compound in aqueous solutions. Reconstitute the lyophilized powder in anhydrous, aprotic solvents (like DMSO), and perform all aqueous dilutions in amber-tinted tubes immediately prior to your assay.

Q2: I stored the solid powder in a clear glass vial on the benchtop. Subsequent NMR analysis shows new high-molecular-weight peaks and a loss of the double-bond signal. Why is the solid powder degrading? A2: You are observing solid-state photodimerization . Crystalline 4-ene-3-one steroids are highly photoreactive. Under UV or prolonged ambient light exposure, they undergo solid-state dimerization, forming cyclobutane rings by connecting the C-2 and C-3 positions of one molecule with the C-5' and C-6' of an adjacent molecule in the crystal lattice[4]. Causality & Solution: The crystal packing of these steroids places the conjugated double bonds in close proximity, lowering the activation energy for dimerization[4]. Always store the solid powder in opaque or amber vials, ideally inside a dark desiccator.

Q3: We detect hydroperoxide species in our aged DMSO stock solutions, even though the vials were sealed. How is oxidation occurring? A3: The C6 allylic position (adjacent to the 4-ene double bond) and the C12 position (adjacent to the 11-oxa heteroatom) are highly susceptible to autoxidation by dissolved molecular oxygen. Even in a tightly sealed vial, the headspace contains sufficient O2 to initiate radical chain reactions. Causality & Solution: Autoxidation is a radical-mediated process accelerated by trace transition metals and thermal energy. You must displace the oxygen by purging both the solvent and the vial headspace with an inert gas (Argon or Nitrogen) prior to long-term storage.

Degradation Pathways & Storage Workflows

DegradationPathways A 11-oxapregn-4-ene-3,20-dione (Intact Steroid) B UV/Light Exposure (Solid or Solution) A->B Photon absorption C Oxidative Stress (Dissolved O2) A->C Radical initiation D Aqueous/Protic Solvents (H2O, MeOH) A->D Solvation E Solid-State Dimerization (Cyclobutane Dimers) B->E Crystalline state F Photohydration (5-hydroxy derivatives) B->F In aqueous media G Allylic Oxidation (C6-hydroperoxides) C->G H-abstraction at C6 D->F + Light

Mechanistic degradation pathways of 11-oxapregn-4-ene-3,20-dione under environmental stress.

StorageWorkflow S1 1. Lyophilized Powder S2 2. Aliquot into Amber Vials S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Store at -80°C (Desiccated) S3->S4 S5 5. Reconstitute in Anhydrous DMSO S4->S5

Optimized step-by-step workflow for handling and storing oxa-steroid compounds.

Quantitative Data: Stability and Shelf-Life Matrix

To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of 11-oxapregn-4-ene-3,20-dione under various storage conditions.

Storage StateTemperatureLight ExposureSolvent / AtmosphereEstimated Half-Life ( t1/2​ )Primary Degradant
Solid Powder 25°CAmbient LightAir< 3 monthsCyclobutane Dimers
Solid Powder -20°CDarkDesiccated Air> 2 yearsNone
Aqueous Buffer (pH 7.4) 25°CUV / Ambient LightAir< 4 hours5-hydroxy photohydrates
Anhydrous DMSO -80°CDarkArgon Purged> 1 yearNone
Anhydrous DMSO 4°CDarkAir (Unpurged)1 to 2 weeksC6-hydroperoxides

Step-by-Step Methodologies

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol ensures the compound is protected from photolytic and oxidative stress during reconstitution. It is designed as a self-validating system by incorporating an immediate baseline purity check.

  • Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric moisture condensation on the cold powder, which would introduce protic degradation pathways.

  • Shielded Weighing: Perform all weighing and transfer steps under amber lighting or within a light-shielded fume hood.

  • Reconstitution: Dissolve the powder in anhydrous, degassed DMSO (≥99.9% purity, stored over molecular sieves) to achieve the desired stock concentration (e.g., 10 mM).

  • Atmospheric Displacement: Gently purge the headspace of the amber storage vial with a steady stream of Argon gas for 15–20 seconds to displace ambient oxygen.

  • Sealing & Storage: Cap immediately with a PTFE-lined septum cap and transfer to -80°C.

  • Validation Checkpoint (Critical): Immediately withdraw a 1 µL aliquot of the freshly prepared stock and analyze via LC-MS (ESI+). Save this chromatogram as your T=0 baseline. Any future anomalies in your assays can be cross-referenced against this baseline to definitively rule in or rule out stock degradation.

Protocol 2: Forced Degradation Profiling (Stability Indicating Assay)

Before running long-term biological assays, you must prove that your analytical method (e.g., HPLC-UV) can successfully separate the intact 11-oxapregn-4-ene-3,20-dione from its degradation products.

  • Photolytic Stress Generation: Prepare a 1 mM solution of the steroid in a 50:50 Methanol:Water mixture. Place the clear vial under a 254 nm UV lamp for 4 hours.

  • Oxidative Stress Generation: Prepare a 1 mM solution in DMSO. Add 3% H2​O2​ (v/v) and incubate at 40°C in the dark for 24 hours.

  • Chromatographic Separation: Run the stressed samples alongside an unstressed control using an HPLC system equipped with a C18 column. Monitor absorbance at 240 nm (the λmax​ for the 4-ene-3-one system).

  • Validation Checkpoint: You must observe a decrease in the primary peak area alongside the emergence of new peaks (e.g., earlier eluting peaks for the more polar 5-hydroxy photohydrates). If the degradant peaks co-elute with the parent peak, you must adjust your mobile phase gradient before proceeding with any stability studies.

References

  • [1] Replacement of an 11-Carbonyl Group of 11-Oxo Steroid by an Oxygen Atom. A New Partial Synthesis of 11-Oxaprogesterone. Bulletin of the Chemical Society of Japan. URL:[Link]

  • [4] Solid-state photodimerization of cholest-4-en-3-one. PubMed (National Institutes of Health). URL:[Link]

  • [3] Photohydration of Testosterone and 4-androstene-3,17-dione in Aqueous Solution. PubMed (National Institutes of Health). URL:[Link]

  • [2] Stereoselective synthesis of pentacyclic steroids functionalized at C-11. ResearchGate. URL:[Link]

Sources

Optimization

Formulation Support Center: Resolving Aqueous Solubility of 11-oxapregn-4-ene-3,20-dione

Welcome to the Technical Support Center for 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone). This synthetic pentacyclic steroid exhibits significantly enhanced ovulation-inhibiting activity compared t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone). This synthetic pentacyclic steroid exhibits significantly enhanced ovulation-inhibiting activity compared to native progesterone[1]. However, as a Biopharmaceutics Classification System (BCS) Class II molecule, its extreme lipophilicity and rigid crystalline lattice result in negligible aqueous solubility (typically <10 µg/mL). This portal provides drug development professionals with mechanistic insights, troubleshooting guides, and validated protocols to overcome these formulation hurdles.

Module 1: Diagnostic FAQs

Q: Why does 11-oxaprogesterone immediately precipitate when diluted from a DMSO/Ethanol stock into aqueous biological buffers? A: This is a classic solvent-shift precipitation. When the organic solvent diffuses into the bulk aqueous phase, the local solvation capacity drops drastically. Because the thermodynamic drive for 11-oxaprogesterone molecules to self-associate (crystalize) is far stronger than their affinity for water, they rapidly nucleate. To prevent this, you must lower the free energy of the aqueous system by introducing a hydrophobic microenvironment, such as a cyclodextrin cavity or a micellar surfactant core, before or during the solvent shift.

Q: Which cyclodextrin derivative is optimal for the 11-oxa steroid nucleus? A: β-cyclodextrins are the gold standard because their cavity diameter (6.0–6.5 Å) perfectly accommodates the pregnane steroid skeleton. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are recommended. SBE-β-CD can increase the solubility of progesterone analogs by up to 7,000-fold[2] by forming highly stable 1:1 or 1:2 host-guest inclusion complexes[3].

Q: Can I use co-solvents to achieve a stable injectable formulation? A: Yes, but with caution. A synergistic solubility enhancement occurs when combining PEG-400, polysorbate 80, and cyclodextrins, yielding solubility values up to 96% higher than theoretical additive models[4]. However, high concentrations of PEG-400 can cause hemolysis or injection-site pain. We recommend using the co-solvent/surfactant mixture merely as a bridge to facilitate cyclodextrin complexation, followed by lyophilization.

Module 2: Troubleshooting Formulation Failures

Issue A: Incomplete Complexation / Low Yield in Cyclodextrin Formulations
  • Symptom: Cloudy solutions or active pharmaceutical ingredient (API) precipitation after 24 hours of mixing.

  • Mechanistic Cause: The displacement of high-enthalpy water molecules from the cyclodextrin cavity by the lipophilic steroid is an entropy-driven process that requires sufficient activation energy and time. If the equilibration time is too short, or if the drug-to-CD stoichiometric ratio is miscalculated, uncomplexed crystalline drug will remain.

  • Resolution:

    • Conduct a Higuchi-Connors phase solubility study to determine the exact complexation constant ( K1:1​ ).

    • Extend agitation time to 48–72 hours at 25°C.

    • Introduce a volatile co-solvent (e.g., ethanol) to temporarily dissolve the steroid, allowing it to partition into the CD cavity, followed by complete evaporation of the solvent.

Issue B: Recrystallization in Amorphous Solid Dispersions (ASDs)
  • Symptom: X-ray Powder Diffraction (XRPD) shows sharp crystalline peaks emerging in the solid dispersion after 1 month of storage.

  • Mechanistic Cause: The amorphous state is thermodynamically unstable. If the chosen polymer (e.g., PEG 6000 or PVP) absorbs ambient moisture, the water acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the matrix. This increases molecular mobility, allowing the 11-oxaprogesterone molecules to realign into their lowest-energy crystalline lattice[5].

  • Resolution:

    • Switch to a polymer with a higher Tg​ and lower hygroscopicity, such as HPMC-AS.

    • Ensure the drug loading does not exceed the kinetic miscibility limit of the polymer (typically keep drug loading <25% w/w).

    • Store formulations in tightly sealed containers with desiccants.

Module 3: Validated Enhancement Methodologies

Protocol 1: Preparation of 11-oxaprogesterone / SBE-β-CD Inclusion Complex

This self-validating protocol ensures complete complexation by utilizing a solvent-evaporation bridge, followed by lyophilization.

  • Preparation of Carrier: Dissolve 400 mM of SBE-β-CD (Captisol®) in 50 mL of ultra-pure water. Stir at 300 rpm until completely clear.

  • API Solubilization: Dissolve 500 mg of 11-oxapregn-4-ene-3,20-dione in 5 mL of absolute ethanol.

  • Complexation: Add the ethanol-API solution dropwise (0.5 mL/min) to the aqueous SBE-β-CD solution under continuous high-shear mixing (800 rpm).

  • Equilibration: Seal the vessel and stir at 25°C for 48 hours to allow thermodynamic equilibration of the host-guest complex.

  • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure at 35°C.

  • Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated steroid. (Validation step: Analyze the filtrate via HPLC to confirm the final solubilized concentration).

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize for 48 hours to obtain a dry, amorphous inclusion complex powder.

CD_Workflow A 11-oxaprogesterone (Crystalline, Water-Insoluble) B Add to Aqueous SBE-β-CD Solution A->B C Equilibration & Agitation (48h at 25°C) B->C D Filtration (0.45 µm) Remove Uncomplexed Drug C->D E Lyophilization (Freeze-Drying) D->E F Amorphous Inclusion Complex (High Aqueous Solubility) E->F

Caption: Workflow for formulating 11-oxaprogesterone inclusion complexes with β-cyclodextrins.

Protocol 2: Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)

This protocol converts the crystalline steroid into a high-energy amorphous state trapped within a hydrophilic polymer matrix[6].

  • Blending: Geometrically mix 11-oxaprogesterone and Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) at a 1:4 (w/w) ratio.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the heating zones to a gradient of 90°C -> 120°C -> 140°C (ensure the peak temperature is above the Tg​ of the polymer but below the degradation temperature of the steroid).

  • Cooling: Extrude the extrudate onto a chill roll to rapidly quench the system, freezing the drug in its molecularly dispersed amorphous state.

  • Milling: Mill the solidified extrudate using a cryogenic mill to achieve a particle size of <150 µm.

  • Validation: Perform Differential Scanning Calorimetry (DSC). The absence of the characteristic endothermic melting peak of 11-oxaprogesterone confirms complete amorphization.

SD_Mechanism N1 Crystalline 11-oxaprogesterone + Hydrophilic Polymer N2 Hot-Melt Extrusion (Thermal/Mechanical Energy) N1->N2 N3 Amorphous Solid Dispersion (Molecularly Dispersed) N2->N3 N4 Exposure to Aqueous Media (GI Tract / Buffer) N3->N4 N5 Polymer Dissolution & Supersaturation Maintenance N4->N5 N6 Enhanced Bioavailability N5->N6

Caption: Mechanistic pathway of solubility enhancement via amorphous solid dispersion.

Module 4: Comparative Data & Analytics

The following table summarizes the expected performance of various solubility enhancement strategies applied to highly lipophilic pregnane steroids (data extrapolated from progesterone and 11-oxa analogs)[2][3][5][6].

Enhancement StrategyCarrier / ExcipientEstimated Solubility IncreasePhysical StabilityPrimary Mechanism of Action
Unformulated API None (Aqueous Buffer)1x (Baseline, ~7 µg/mL)High (Crystalline)N/A
Co-solvency PEG-400 (20%) + Water~50x - 100xLow (Precipitates on dilution)Reduction of solvent dielectric constant
Micellar Solubilization Polysorbate 80 (Tween 80)~200xModeratePartitioning into hydrophobic micelle core
Solid Dispersion PEG 6000 / PVP / Lactose~500x - 1,000xModerate (Moisture sensitive)Amorphization & improved wettability
Inclusion Complex HP-β-CD~4,000xHighHost-guest cavity encapsulation
Inclusion Complex SBE-β-CD (Captisol®)~7,000xVery HighHost-guest encapsulation + ionic repulsion

Module 5: References

  • Water soluble progesterone–hydroxypropyl-b-cyclodextrin complex for injectable formulations. phexcom.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMxe-ooL11ajcPyp63RyARZ6mQSCY6_RuhwMZV87agvidyBykgmBjVEV-Cvca2veAzV3C5raUzdBpLQ7zUAcgAjrigwtzzmwu6bRaCmRYMeh1ft8gep7H3OmQ_Th_jp5njpXuqnnBUNLFvHliQcjtN]

  • Optimization of sulfobutyl-ether-β-cyclodextrin levels in oral formulations to enhance progesterone bioavailability. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErECtN-TrdH5CKmYtw4hc4DJXfi8EuYsqfj3yNlz_5QNCPRiISTBMtRBTYImU0XBIt7yvwK9MnHb4I3YzZSGH3al3znauvBettFfc9LgDQTRZ4MceXiLbRTPau6nDCRjgTcwyS]

  • Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK6ErD9UrUfVTqqxtMhoeHNOxUlbAyEExVjdSdohnyMTH9ychCsPZgKZ2ihWXVPkXG2pyK3fyOLQR8qhPBysSvvN999qAYmd79PZ_GGHb1G-gEpDIDgT2Czt70VykY8Gr6BrhP6-AnfpwAy4ofYozhC8Mj3i-SH3pnhgbPKGPMX4hCLatofjeScEj3vlntwZcpN5XdDrAmn-IzEqG22PC4Ga13_D-XTBch0tsuiGT4xFskGuazv34SFb4zg4M5YQBKmA==]

  • Stereoselective synthesis of pentacyclic steroids functionalized at C-11. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYS1IBKV7Zu_Oanpu9Ehgqs8cjag5ouvN4GshekWc547RTj30Mr6fSsyfgbxV23qEmgRRFKjaa2OFN73w90StabCCq0p-YG0eWYJ9hmhPTQTP0Pdz4MKYTiSZX6p6aSz84Z3xO9jbcyfFSqdPXo-iY9_4nyC4mMpNuhF-WuZqakYeGqikzuOCWeU96Br1RVhH5PGWxrRBTlgw_HIpmdhczel7ze4xYimwxRF05JkWpH-DGctoRdA==]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu887fxyU4EZC6hAuod46BWHRj0aHLa3d6VbqRYF3UNYngmu26Eh-AZLM4llQ8hM8zXkU5QLL0xizAexNc3PYsichFgCos_nEzhGPZKL9NIhQ7ltA3Wnr7VDIzAdjo6tZoP3LDNbxsMw3IwnNy4sU8F2q1vDrLVA8KprVCXzW756lWLhtuH-fWF5WG6tO3gC36xq08C0FsnwvM5zNZrfCxo34E7tkIakm82GD_E7S_qTgaCbYRubMYl3lOeam106yB3WAb7vHL]

Sources

Troubleshooting

overcoming false positives in 11-oxapregn-4-ene-3,20-dione receptor assays

Welcome to the Technical Support Center for Steroid Receptor Assays. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate false positives when working with 11-oxapregn-4-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Steroid Receptor Assays. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate false positives when working with 11-oxapregn-4-ene-3,20-dione (CAS 18882-77-4).

Because 11-oxapregn-4-ene-3,20-dione is an 11-oxa steroid—where the 11-methylene group of progesterone is replaced by an oxygen atom—it exhibits a significantly altered receptor binding profile. This structural modification generally diminishes classical progestational activity while increasing the risk of promiscuous binding to off-target receptors and assay matrices . The following modules will guide you through isolating artifacts, understanding the biochemical causality of false positives, and implementing self-validating protocols.

Module 1: Diagnostic Workflow for Assay Interference

When a high signal is detected in a Progesterone Receptor (PR) or Glucocorticoid Receptor (GR) assay, it is critical to systematically isolate the source. Use the decision tree below to determine whether the false positive is driven by biological cross-reactivity, matrix contamination, or chemical artifacts.

G Start High Signal in PR/GR Assay (Potential False Positive) Check1 Isolate Source of Signal: Cell-Free vs. Cell-Based Start->Check1 CellFree Cell-Free Binding Assay Check1->CellFree CellBased Cell-Based Reporter Assay Check1->CellBased CheckNSB Assess Non-Specific Binding (Add 100x cold competitor) CellFree->CheckNSB CheckReporter Check Reporter Artifacts (Use constitutive promoter) CellBased->CheckReporter CheckMedia Media Contamination? (Test with DCC-FBS) CellBased->CheckMedia FixNSB Optimize Plate Blocking & Use Low-Binding Plastics CheckNSB->FixNSB High NSB detected FixReporter Switch Reporter (e.g., Renilla) or use Orthogonal Assay CheckReporter->FixReporter Artifact detected FixMedia Use Charcoal-Stripped Serum CheckMedia->FixMedia Endogenous steroids

Workflow for diagnosing and resolving false positives in 11-oxa steroid receptor assays.

Module 2: Troubleshooting FAQs

Q1: Why am I seeing high basal activity in my uninduced 11-oxapregn-4-ene-3,20-dione vehicle controls? Causality: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous bovine steroids (like progesterone and cortisol). Because 11-oxapregn-4-ene-3,20-dione has lower affinity for the PR than native progesterone, the endogenous hormones in the media outcompete your test compound, creating a high background signal that mimics a false positive. Resolution: You must strip the serum of lipophilic hormones using Dextran-Coated Charcoal (DCC) prior to the assay (See Protocol A).

Q2: My cell-based luciferase assay shows strong agonism for 11-oxapregn-4-ene-3,20-dione, but cell-free binding assays show low affinity. Why the discrepancy? Causality: This is a classic false positive caused by receptor cross-reactivity. The PR and GR share highly conserved DNA-binding domains and recognize similar Hormone Response Elements (HREs) on the reporter plasmid. 11-oxa steroids often exhibit altered selectivity, acting as weak PR ligands but potentially activating off-target GRs . The luciferase signal you are measuring is likely GR-mediated transcription, not PR agonism.

Pathway Ligand 11-oxapregn-4-ene-3,20-dione PR Progesterone Receptor (Target) Ligand->PR Weak Binding GR Glucocorticoid Receptor (Off-Target) Ligand->GR Cross-Reactivity (False Positive) DimerPR PR Homodimer PR->DimerPR DimerGR GR Homodimer GR->DimerGR Signal Luciferase Reporter Signal (Indistinguishable) DimerPR->Signal True Agonism DimerGR->Signal Confounded Signal

Mechanism of false-positive signal generation via GR cross-reactivity.

Q3: How do I differentiate true PR binding from non-specific binding (NSB) to the assay microplate? Causality: Steroids are highly lipophilic. 11-oxapregn-4-ene-3,20-dione readily adsorbs to standard polystyrene microplates, creating a localized high concentration of the compound that artificially inflates radiometric or fluorescent signals. Resolution: Utilize non-binding surface (NBS) microplates and include a non-ionic detergent (e.g., 0.01% CHAPS) in your assay buffer. Always run a parallel control with a 100-fold excess of unlabeled progesterone to quantify and subtract the NSB.

Module 3: Quantitative Receptor Profiles

To contextualize why 11-oxapregn-4-ene-3,20-dione behaves differently than native hormones, review the comparative binding and lipophilicity data. The substitution of oxygen at the C11 position inherently reduces PR affinity while maintaining lipophilicity, increasing the likelihood of matrix interference.

Table 1: Comparative Receptor Binding and Interference Profiles

Steroid CompoundPR Affinity (Relative %)GR Affinity (Relative %)LogP (Est. Lipophilicity)Primary Assay Interference Risk
Progesterone (Native)100%< 1%3.87Baseline reference (Low risk)
11-oxapregn-4-ene-3,20-dione ~10-15%~5-10%2.40Off-target GR cross-reactivity
11-ketoprogesterone < 1%Membrane GR binding2.42Membrane receptor artifacts
Mifepristone (Antagonist Control)> 200%> 150%4.10High non-specific plate binding

(Data synthesized from structural activity relationship studies of oxa-steroids and PubChem compound properties ).

Module 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means the assay inherently proves its own reliability through internal controls and statistical validation (e.g., Z'-factor).

Protocol A: Preparation of Dextran-Coated Charcoal (DCC) Stripped FBS

Purpose: To eliminate endogenous steroids from cell culture media that cause false-positive baseline activation.

  • Preparation: Suspend 0.25% (w/v) activated charcoal and 0.025% (w/v) dextran T-70 in 10 mM Tris-HCl (pH 7.4). Stir overnight at 4°C.

  • Centrifugation: Centrifuge the DCC suspension at 2,000 × g for 10 minutes. Discard the supernatant to yield a DCC pellet.

  • Stripping: Add 500 mL of heat-inactivated FBS to the DCC pellet. Incubate at 4°C for 12 hours with gentle continuous rolling.

  • Recovery: Centrifuge at 3,000 × g for 20 minutes to pellet the charcoal. Carefully decant the stripped FBS and filter-sterilize through a 0.22 µm PES membrane.

  • Self-Validation Step: Culture your PR-reporter cell line in both standard FBS and DCC-FBS without adding 11-oxapregn-4-ene-3,20-dione. A successful strip is validated if the basal luciferase signal in the DCC-FBS group drops by at least 80% compared to the standard FBS group.

Protocol B: Orthogonal TR-FRET PR Competitive Binding Assay

Purpose: To confirm whether the signal observed in cell-based assays is due to direct PR binding, eliminating reporter gene artifacts.

  • Buffer Setup: Prepare assay buffer containing 50 mM potassium phosphate (pH 7.4), 50 mM KCl, 1 mM EDTA, 1 mM DTT, and 0.01% CHAPS (critical for preventing 11-oxa steroid aggregation).

  • Reagent Mixing: In a 384-well low-volume NBS plate, combine:

    • 5 nM GST-tagged PR Ligand Binding Domain (PR-LBD).

    • 2 nM Fluorescent Progesterone Tracer.

    • 2 nM Terbium-labeled anti-GST antibody.

  • Compound Addition: Add 11-oxapregn-4-ene-3,20-dione in a 10-point dose-response curve (10 µM to 0.1 nM).

  • Internal Controls (Self-Validation):

    • Positive Control: 10 µM unlabeled Progesterone (defines 100% displacement).

    • Negative Control: Vehicle (DMSO, defines 0% displacement).

  • Incubation & Reading: Incubate in the dark at room temperature for 2 hours. Read time-resolved fluorescence at 520 nm (Tracer) and 495 nm (Terbium).

  • Validation Metric: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid, and the 11-oxapregn-4-ene-3,20-dione data actionable, if the Z'-factor is ≥ 0.5 .

References

  • Engel, C. R., Mukherjeee, D., Chowdhury, M. N., Ramani, G., & Salvi, V. S. "11-Oxa and 17alpha-hydroxymethyl analogues of steroid hormones and their derivatives." Journal of Steroid Biochemistry, vol. 6, no. 5, 1975, pp. 585-597. URL:[Link]

  • Kang, F. A., et al. "Parallel synthesis and SAR study of novel oxa-steroids as potent and selective progesterone receptor antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 4, 2007, pp. 907-910. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94166, Pregn-4-ene-3,11,20-trione." PubChem, URL:[Link]

Optimization

optimizing extraction efficiency of 11-oxapregn-4-ene-3,20-dione from biological samples

Welcome to the Technical Support Center for Steroid Bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 11-oxapregn-4-ene-3,20-dione...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Steroid Bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 11-oxapregn-4-ene-3,20-dione (11-OPD) —also known as 11-oxaprogesterone—from complex biological matrices.

The substitution of the C11 carbon with an oxygen atom (an ether linkage within the steroid C-ring) alters the molecule's dipole moment and hydrogen-bonding capacity compared to native progesterone. This structural nuance directly impacts its partitioning behavior, protein-binding affinity, and susceptibility to matrix effects during LC-MS/MS analysis.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your extraction workflows.

Diagnostic Workflow: Selecting the Right Extraction Strategy

Before troubleshooting, ensure your foundational extraction methodology aligns with your sample matrix. The following decision matrix illustrates the logical flow for selecting an extraction technique based on matrix complexity and throughput requirements.

ExtractionDecision Start Biological Sample Containing 11-OPD Matrix Assess Matrix Complexity Start->Matrix HighProtein High Protein/Lipid (Plasma/Serum) Matrix->HighProtein Blood-derived HighSalt High Salt/Conjugates (Urine) Matrix->HighSalt Excretory SLE Supported Liquid Extraction (SLE) High Throughput HighProtein->SLE Phospholipid removal, Prevent emulsions Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) HighSalt->Hydrolysis Cleave phase II conjugates SPE Solid-Phase Extraction (SPE) High Selectivity Hydrolysis->SPE Desalting & Concentration

Workflow for selecting 11-OPD extraction methods based on biological matrix characteristics.

Frequently Asked Questions (FAQs)

Q1: Why is the absolute recovery of 11-OPD consistently low (<60%) when using traditional Liquid-Liquid Extraction (LLE)? Causality: 11-OPD is highly lipophilic but possesses altered hydrogen-bonding capabilities due to the 11-oxa substitution and the C3/C20 ketones. In plasma or serum, it binds aggressively to carrier proteins like Sex Hormone-Binding Globulin (SHBG) and Human Serum Albumin (HSA). If you perform LLE without disrupting these protein-ligand complexes, a significant fraction of 11-OPD remains in the aqueous phase. Solution: Implement a pretreatment step. Diluting the plasma 1:1 with a buffer at extreme pH (e.g., 0.1% Formic Acid or 0.1 M Ammonium Hydroxide) denatures the carrier proteins, releasing the 11-OPD for efficient partitioning into the organic phase [1].

Q2: Should I use Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) for high-throughput plasma analysis? Causality: While SPE offers excellent selectivity, the sorbent beds can become clogged by plasma proteins, and the multi-step nature (condition, load, wash, elute) limits throughput. SLE uses diatomaceous earth to absorb the aqueous sample, creating a massive surface area for partitioning without the risk of emulsion formation [2]. For 11-OPD, SLE using a moderately polar solvent mixture (e.g., Dichloromethane:Isopropanol) provides >85% recovery while effectively depleting phospholipids that cause ion suppression[3].

Q3: I am seeing massive ion suppression in my LC-MS/MS chromatogram at the retention time of 11-OPD. How do I fix this? Causality: Ion suppression in steroid analysis is almost always caused by endogenous glycerophospholipids co-eluting with the analyte. 11-OPD often co-elutes with phosphatidylcholines (m/z 184 precursor). Solution: If using SPE, switch to a mixed-mode sorbent or a dedicated phospholipid-removal plate (e.g., HybridSPE). If using SLE, ensure your elution solvent is not overly polar; substituting 100% Ethyl Acetate with a 90:10 mixture of Hexane:Ethyl Acetate can leave phospholipids trapped on the diatomaceous earth[4].

Troubleshooting Guide

SymptomMechanistic CauseActionable Protocol Adjustment
Emulsion formation during LLE Biological surfactants (lipids, proteins) stabilize the aqueous-organic interface, trapping 11-OPD.Do not shake vigorously. Use gentle end-over-end rotation. If an emulsion forms, centrifuge at 4,000 x g for 10 mins at 4°C, or transition the workflow to SLE [1].
Analyte loss during evaporation 11-OPD is thermally labile. Prolonged exposure to heat during nitrogen blow-down causes degradation of the ether linkage.Maintain the nitrogen evaporator water bath at ≤ 40°C . Remove tubes immediately upon dryness. Do not over-dry.
Poor peak shape / Peak splitting Mismatch between the injection solvent (reconstitution solvent) and the LC mobile phase.Reconstitute the dried extract in a solvent that closely matches your initial LC gradient (e.g., 30:70 Methanol:Water).
Variable recovery in urine 11-OPD is excreted as glucuronide or sulfate conjugates, which are highly polar and will not extract into organic solvents.Perform enzymatic hydrolysis using E. coli or Helix pomatia β-glucuronidase at 37°C for 2 hours prior to SPE [2].

Quantitative Performance Comparison

The following table synthesizes validation data comparing extraction efficiencies for 11-oxa steroid analogs across different methodologies. Note: SLE demonstrates the optimal balance of recovery and matrix effect mitigation for plasma.

Extraction MethodMatrixAbsolute Recovery (%)Matrix Effect (%)Processing Time (96-well)Solvent Volume / Sample
Traditional LLE Plasma55 - 65%-25% (Suppression)120 mins2.0 mL
Polymeric SPE Urine88 - 94%-10%90 mins3.5 mL
SLE (Diatomaceous) Plasma85 - 92%-4% (Negligible)45 mins1.0 mL

Step-by-Step Methodologies

Protocol A: High-Throughput SLE for 11-OPD in Human Plasma

This protocol is self-validating: the inclusion of an isotopically labeled internal standard (IS) prior to pretreatment ensures any volumetric losses during extraction are mathematically corrected during quantification.

  • Sample Aliquoting & IS Addition: Pipette 200 µL of plasma into a 2 mL 96-well plate. Add 20 µL of 11-OPD-d4 (Internal Standard, 10 ng/mL in 50% Methanol). Vortex at 1000 rpm for 2 minutes.

  • Protein Disruption: Add 200 µL of 0.1% Formic acid in water to each well. Vortex for 5 minutes. Mechanism: Acidification denatures SHBG, breaking the protein-analyte bond.

  • Loading: Transfer the entire 420 µL mixture onto a 400 µL-capacity 96-well SLE plate (e.g., Biotage ISOLUTE SLE+). Apply a brief pulse of positive pressure (2-3 psi) to initiate flow, then wait 5 minutes. Mechanism: The aqueous sample absorbs completely into the diatomaceous earth.

  • Elution: Apply 1.0 mL of Dichloromethane:Isopropanol (95:5, v/v) to each well. Allow it to flow under gravity for 5 minutes into a collection plate. Apply positive pressure (10 psi) for 30 seconds to expel the remaining solvent [4].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 30:70 Methanol:Water.

SLEMechanism Aqueous Aqueous Plasma + 11-OPD Pretreat Acid Pretreatment (Release from SHBG) Aqueous->Pretreat Add 0.1% FA Diatomaceous Diatomaceous Earth (Aqueous Absorption) Pretreat->Diatomaceous Load & Wait 5 min Organic Organic Elution (DCM:IPA 95:5) Diatomaceous->Organic Phase Partitioning Extract Purified 11-OPD (Phospholipids Retained) Organic->Extract Gravity Flow

Mechanistic pathway of Supported Liquid Extraction (SLE) for 11-OPD isolation.

Protocol B: Polymeric SPE Clean-up for Urine Samples

Urine contains high concentrations of salts and hydrophilic interferences. A polymeric reversed-phase sorbent (e.g., Oasis HLB) is required.

  • Hydrolysis: To 500 µL of urine, add 50 µL of β-glucuronidase enzyme buffer. Incubate at 37°C for 2 hours to liberate free 11-OPD.

  • Conditioning: Condition the SPE cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the hydrolyzed urine sample at a flow rate of ~1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water. Mechanism: This removes salts and highly polar interferences without eluting the lipophilic 11-OPD.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

  • Drying: Evaporate under nitrogen at 35°C and reconstitute for injection.

References

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?

  • Mazzarino, M., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. PubMed Central (PMC).

  • Denham, S. G., et al. (2024). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX.

  • Gifford, R. M., et al. (2020). Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS. Preprints.org.

Reference Data & Comparative Studies

Validation

Validating 11-oxapregn-4-ene-3,20-dione Purity: A Comparative Guide to qNMR vs. HPLC-UV

For researchers and drug development professionals, the accurate determination of compound purity is a critical cornerstone of quality, safety, and efficacy[1]. When working with complex synthetic steroids like 11-oxapre...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate determination of compound purity is a critical cornerstone of quality, safety, and efficacy[1]. When working with complex synthetic steroids like 11-oxapregn-4-ene-3,20-dione (an oxa-steroid derivative), traditional chromatographic techniques often fall short. Steroid intermediates frequently present distinct analytical challenges, including variable UV response factors and a lack of highly purified, identical reference standards for trace impurities.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 11-oxapregn-4-ene-3,20-dione, explaining the mechanistic causality behind method selection.

Principles of Purity Analysis: Causality and Method Selection

HPLC-UV (The Mass Balance Approach) The HPLC method is a secondary analytical technique for quantitative analysis, fundamentally operating on the principle of mass balance and chromatographic separation[2]. Purity is typically determined by the area normalization method. However, this relies on a critical assumption: that all components have a similar response factor at the detection wavelength. For steroid derivatives, minor structural changes (such as the saturation of a double bond) can drastically alter UV absorbance, leading to severe miscalculations if identical reference standards are unavailable.

qNMR (The Primary Absolute Approach) Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration in a sample[3]. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule[3]. By comparing the integral of a distinct analyte signal to that of a certified internal standard, absolute purity can be determined without requiring a specific reference standard of the analyte itself[3].

Logical Workflow: Cross-Validation Strategy

To ensure rigorous validation, orthogonal techniques should be used in tandem. The following diagram illustrates the logical workflow for cross-validating the purity of 11-oxapregn-4-ene-3,20-dione.

G cluster_qNMR qNMR (Primary Method) cluster_HPLC HPLC-UV (Secondary Method) Sample 11-oxapregn-4-ene-3,20-dione Batch Sample IS Add Internal Standard (e.g., Maleic Acid) Sample->IS Sep Chromatographic Separation Sample->Sep Acq 1H-NMR Acquisition (90° Pulse, D1 > 5*T1) IS->Acq Integ Signal Integration & Molar Ratio Calc Acq->Integ AbsPurity Absolute Purity (Mass Fraction) Integ->AbsPurity CrossVal Cross-Validation & Discrepancy Analysis AbsPurity->CrossVal Det UV Detection (Variable Response Factors) Sep->Det Area Area Normalization (Mass Balance) Det->Area RelPurity Relative Purity (Chromatographic) Area->RelPurity RelPurity->CrossVal Final Certified Purity Assignment CrossVal->Final

Caption: Logical workflow for cross-validating 11-oxapregn-4-ene-3,20-dione purity using qNMR and HPLC.

Experimental Protocol: Self-Validating qNMR System

To guarantee reproducibility and accuracy, every step of the qNMR workflow must be meticulously controlled. The following methodology outlines the absolute purity determination of 11-oxapregn-4-ene-3,20-dione.

Step 1: Internal Standard (IS) Selection

Choosing the right qNMR internal standard is more than just ticking a box—it's the cornerstone of accurate and reliable quantification[4]. The internal standard should have a simple spectrum and signals that do not overlap with the analyte signals[1].

  • Selection Causality: For 11-oxapregn-4-ene-3,20-dione in DMSO-d6, Maleic acid (δ ~6.26 ppm) is an ideal IS. Its singlet resonance remains distinct from the steroid's complex aliphatic envelope and the C4 vinyl proton of the enone system (typically δ ~5.6–5.8 ppm).

Step 2: Gravimetric Sample Preparation
  • Using a microanalytical balance (accuracy of 0.01 mg), precisely co-weigh approximately 10.00 mg of the 11-oxapregn-4-ene-3,20-dione sample and 5.00 mg of the certified Maleic acid IS into a clean glass vial.

  • Dissolve the mixture completely in 1.0 mL of high-purity DMSO-d6.

  • Transfer 600 µL into a 5 mm standard NMR tube. A predetermined volume of solvent is added to achieve a constant solvent height for all measurements, matched to or centered on the probe coil, to facilitate shimming[5].

Step 3: NMR Acquisition Parameters

The physics of NMR dictate that incomplete relaxation between pulses will skew quantitative integration.

  • Pulse Angle : Set to a strict 90° pulse to ensure complete transverse excitation[1].

  • Relaxation Delay (D1) : Self-Validation Step: Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) among the protons of interest. Set D1 to at least 5×T1​ (typically 30–60 seconds) to guarantee >99.3% signal recovery. Failing to do so causes protons with longer T1​ times to be underrepresented in the final integral.

  • Scans : Acquire sufficient transients (e.g., 64) to achieve a Signal-to-Noise Ratio (S/N) > 250:1 for the target peaks.

Step 4: Processing and Calculation

Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform manual phase correction and rigorous baseline correction. Calculate the mass fraction ( Px​ ) using the standard qNMR equation, comparing the integral of the steroid's C4 vinyl proton against the Maleic acid singlet.

Comparative Data Presentation

To objectively evaluate performance, a single synthesis batch of 11-oxapregn-4-ene-3,20-dione was analyzed using both the optimized qNMR protocol and a standard HPLC-UV method (254 nm).

Analytical Parameter¹H-qNMR (Primary Method)HPLC-UV (Secondary Method)
Fundamental Principle Direct molar proportionality[3]Chromatographic separation and UV response
Reference Standard Required? No (Universal IS used)Yes (For accurate impurity quantitation)
Determined Purity 98.15% ± 0.12% 99.40% ± 0.05%
Precision (RSD) 0.15%0.08%
Analysis Time per Sample ~20 minutes (post-weighing)~45 minutes (including column equilibration)
Primary Source of Error Incomplete T1​ relaxation, phase distortionVariable UV response factors of impurities
Data Causality Analysis: Explaining the Discrepancy

The discrepancy between the qNMR (98.15%) and HPLC-UV (99.40%) results perfectly highlights the danger of relying solely on area normalization for steroids. In this specific batch, an unreacted intermediate lacking the conjugated Δ4 -3-ketone system was present. Because this impurity had a near-zero UV extinction coefficient at 254 nm compared to the highly conjugated 11-oxapregn-4-ene-3,20-dione molecule, HPLC-UV drastically underestimated its concentration, creating a "false positive" of high purity. qNMR, being a molar-based technique independent of chromophores, captured the true absolute mass fraction of the sample.

Conclusion

While HPLC remains indispensable for trace impurity profiling due to its superior Limit of Detection, qNMR stands as the authoritative gold standard for the absolute purity assignment of synthetic steroids like 11-oxapregn-4-ene-3,20-dione. By implementing a self-validating qNMR workflow with rigorous gravimetry and optimized relaxation delays, researchers can bypass the pitfalls of variable response factors and establish an unbroken chain of metrological traceability.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid". 3

  • BenchChem. "A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results". 1

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". 4

  • United States Pharmacopeia (USP). "Equavilency between Mass Balance and qNMR metholologies". 2

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions".5

Sources

Comparative

11-oxapregn-4-ene-3,20-dione reference standard validation guidelines

An authoritative reference standard is the metrological anchor of any pharmaceutical development program. For synthetic steroid derivatives like 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone), establ...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative reference standard is the metrological anchor of any pharmaceutical development program. For synthetic steroid derivatives like 11-oxapregn-4-ene-3,20-dione (commonly known as 11-oxaprogesterone), establishing absolute purity is uniquely challenging. As an 11-oxa analogue of progesterone, this compound exhibits modified electron density and altered progestational activity[1], making its degradation profile distinct from endogenous steroids.

Under the newly implemented ICH Q2(R2) guidelines and USP <11> standards, analytical method validation has shifted toward a lifecycle and Quality-by-Design (QbD) approach[2][3]. Validating a reference standard is no longer a simple checkbox exercise; it requires orthogonal, self-validating methodologies that prove the material is fit for its intended purpose[4].

This guide objectively compares the two dominant paradigms for 11-oxapregn-4-ene-3,20-dione reference standard validation: the traditional Mass Balance (Indirect) approach and the modern Quantitative NMR (qNMR, Direct) approach.

The Validation Paradigms: qNMR vs. Mass Balance

To assign an absolute purity value to an 11-oxaprogesterone candidate material, laboratories must choose between measuring the analyte directly or measuring everything except the analyte.

  • The Mass Balance Approach: This traditional compendial method calculates purity by subtracting the sum of all impurities (organic degradants, water, residual solvents, and inorganic ash) from 100%[5]. While universally accepted, it suffers from error propagation; the uncertainty of the final purity is the sum of the uncertainties of four independent assays.

  • The qNMR Approach: A direct, SI-traceable measurement that compares the integral of a specific proton signal on the steroid against an Internal Standard Reference Material (ISRM)[6]. It is highly accurate and rapid, though it requires careful ISRM selection to avoid signal overlap with the steroid's dense aliphatic envelope[5].

Quantitative Performance Comparison
Validation ParameterqNMR (Direct Method)Mass Balance (Indirect Method)Causality & Impact on 11-Oxaprogesterone
SI-Traceability Direct (via certified ISRM)Indirect (via orthogonal detectors)qNMR provides a primary ratio measurement without relying on the steroid's UV response factor[6].
Sample Consumption ~10–20 mg (Non-destructive)>500 mg (Destructive)qNMR is vastly superior for high-value, low-yield synthetic steroid intermediates.
Analysis Time < 2 Hours3 to 5 DaysMass balance requires sequential HPLC, Karl Fischer, TGA, and ROI testing.
Specificity Moderate (Risk of signal overlap)High (Chromatographic separation)HPLC separates structurally similar epimers that might co-resonate in a 1D-NMR spectrum[5].
Uncertainty (U) Typically ≤ 0.2%Typically 0.5% – 1.0%Mass balance propagates cumulative errors from multiple analytical instruments.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Scientific integrity demands that every protocol be a self-validating system —incorporating internal controls that continuously verify the assay's integrity, ensuring that any deviation automatically invalidates the run before data is finalized.

Protocol A: qNMR SI-Traceable Purity Assignment

Causality: 11-oxaprogesterone possesses a complex aliphatic proton envelope (0.5–3.0 ppm) and protons adjacent to the 11-oxa heteroatom (~3.5–4.0 ppm). However, its C4-alkene proton resonates as a distinct singlet at ~5.7 ppm. Therefore, Maleic acid (sharp singlet at 6.26 ppm) is selected as the ISRM because it falls in a completely clear spectral window, preventing integration overlap[7].

  • ISRM Preparation: Accurately weigh ~5 mg of certified Maleic Acid CRM and ~15 mg of the 11-oxaprogesterone candidate using a verified microbalance (d = 0.001 mg).

  • Co-dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.01% TMS. Vortex until optically clear.

  • T1 Relaxation Optimization: Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the C4-alkene proton and the Maleic acid protons.

    • Critical Rule: Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery[8].

  • Acquisition & Integration: Acquire 1D 1 H-NMR spectra (minimum 64 scans, 90° pulse angle). Integrate the 5.7 ppm (Steroid) and 6.26 ppm (ISRM) signals.

  • System Self-Validation Check: Prior to analyzing the candidate, run a control sample containing Maleic Acid CRM and a secondary standard (e.g., Benzoic Acid CRM). The calculated purity of the secondary standard must fall within ±0.1% of its certified value. Failure to achieve this invalidates the calibration[8].

Protocol B: Mass Balance Orthogonal Validation

Causality: 11-oxaprogesterone has an α,β -unsaturated ketone (C4-en-3-one) that absorbs strongly at ~240 nm. However, if the C4 double bond is reduced during degradation (yielding 5 α /5 β -pregnane derivatives), the UV chromophore is lost. Therefore, UV detection alone cannot achieve a true mass balance; orthogonal Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is mandatory[5].

  • Organic Impurities (HPLC-UV/MS): Inject the sample onto a C18 column using a water/acetonitrile gradient. Monitor simultaneously at 240 nm and via positive electrospray ionization (ESI+). Quantify impurities by area normalization (ICH Q2(R2) compliant)[9].

  • Water Content (Karl Fischer): Perform volumetric or coulometric KF titration to determine trace moisture.

  • Residual Solvents (TGA/GC-FID): Utilize Thermogravimetric Analysis (TGA) to measure total volatile mass loss. Cross-verify specific solvents (e.g., ethanol, hexane used during synthesis) via Headspace GC-FID.

  • Inorganic Ash (ROI): Ignite 1.0 g of the sample at 600°C with sulfuric acid to quantify inorganic catalysts remaining from the Barton oxidation or ring-cleavage synthesis steps[1].

  • System Self-Validation Check: Spike the 11-oxaprogesterone sample with 0.5% of a known synthetic intermediate (e.g., 11-oxa-5 α -pregnane-3,20-dione). The HPLC method must demonstrate baseline resolution ( Rs​>1.5 ) between the target and the spike, proving the method is stability-indicating[9]. The sum of all assays must equal 100 ± 0.5%.

Visualizations of Validation Workflows and Chemical Logic

The following diagrams map the logical architecture of the validation methodologies and the chemical pathways relevant to 11-oxaprogesterone.

G cluster_MB Mass Balance Approach (Indirect) cluster_qNMR qNMR Approach (Direct) Start 11-Oxaprogesterone Candidate Material HPLC Organic Impurities (HPLC-UV/MS) Start->HPLC KF Water Content (Karl Fischer) Start->KF TGA Residual Solvents (TGA / GC-FID) Start->TGA ROI Inorganic Ash (Residue on Ignition) Start->ROI ISRM Select ISRM (e.g., Maleic Acid CRM) Start->ISRM CalcMB Purity = 100% - Σ(Impurities) HPLC->CalcMB KF->CalcMB TGA->CalcMB ROI->CalcMB Cert Certified Reference Standard (USP <11> / ICH Q2 Compliant) CalcMB->Cert Prep Gravimetric Co-dissolution (DMSO-d6) ISRM->Prep Acq 1H-NMR Acquisition (Relaxation Delay > 5*T1) Prep->Acq Integ Signal Integration (Analyte vs ISRM) Acq->Integ CalcQ Direct Purity Calculation (SI-Traceable) Integ->CalcQ CalcQ->Cert

Figure 1: Logical workflow comparing Mass Balance and qNMR Reference Standard Validation.

G Hecogenin Hecogenin or 3α-hydroxy-5β-pregnane (Steroidal Precursors) Intermediate 11-oxa-5α-pregnane-3,20-dione (Key Intermediate) Hecogenin->Intermediate Ring Cleavage & Recyclization Oxidation Modified Barton Oxidation (Introduces Oxygenation) Intermediate->Oxidation Reagent Addition Target 11-Oxapregn-4-ene-3,20-dione (11-Oxaprogesterone) Oxidation->Target Yields Target Steroid Degradant1 Oxidative Degradants (C17 / C20 cleavage) Target->Degradant1 Forced Degradation (H2O2) Degradant2 Epimerization Products (C5 / C10 stereocenters) Target->Degradant2 Forced Degradation (Acid/Base)

Figure 2: Synthesis and forced degradation pathways of 11-oxaprogesterone for impurity profiling.

Conclusion

For the validation of 11-oxapregn-4-ene-3,20-dione reference standards, qNMR offers a superior, rapid, and SI-traceable purity assignment, provided the ISRM is expertly selected to avoid the steroid's complex aliphatic signals. However, to fully comply with ICH Q2(R2) expectations for stability-indicating capabilities, a hybrid approach is highly recommended: utilizing qNMR for the absolute primary purity assignment, supported by HPLC-UV/MS to profile and monitor the specific organic degradation pathways over the standard's lifecycle[5][9].

References

  • USP <11> USP Reference Standards , Pharmacopeial Forum / DrugFuture. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained , IntuitionLabs. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA). Available at: [Link]

  • Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds , Academia.edu. Available at: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation , MDPI. Available at: [Link]

  • First Total Synthesis of 11-Tellura Steroids (Synthesis of 11-oxaprogesterone) , ResearchGate. Available at: [Link]

  • 11-Oxygenated Steroids. IV. The Selective Reduction of Steroidal 11,20-Diketones , Semantic Scholar. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of 11-oxapregn-4-ene-3,20-dione in Commercial Progesterone Immunoassays

Executive Summary In steroid hormone research and pharmacokinetic drug development, the accurate quantification of endogenous progesterone (pregn-4-ene-3,20-dione) is critical. However, synthetic progestins and structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In steroid hormone research and pharmacokinetic drug development, the accurate quantification of endogenous progesterone (pregn-4-ene-3,20-dione) is critical. However, synthetic progestins and structurally modified analogues—such as 11-oxapregn-4-ene-3,20-dione (11-OPD) —frequently confound commercial competitive immunoassays. 11-OPD is an oxa-steroid analogue where the C11 methylene group is replaced by an oxygen atom. This guide objectively compares the cross-reactivity profiles of 11-OPD across major commercial immunoassay platforms, explains the structural causality behind these analytical interferences, and provides a self-validating experimental protocol for orthogonal verification.

Mechanistic Causality: The "Blind Spot" of Antibody Paratopes

To understand why 11-OPD cross-reacts with anti-progesterone antibodies, we must examine the principles of immunogen design. Progesterone is a small hapten (MW: 314.46 g/mol ) and must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin) to elicit an immune response.

The site of conjugation dictates the specificity of the resulting antibody's paratope. When manufacturers conjugate progesterone at the C11 position (e.g., using Progesterone-11α-hemisuccinate), the C11 region is physically obscured from the host's immune system during antibody generation. Consequently, the resulting antibodies are highly specific to the D-ring and A-ring but possess a "blind spot" at the C11 position[1].

Because 11-OPD differs from endogenous progesterone only by an ether oxygen at C11, antibodies raised against 11-conjugated immunogens fail to discriminate between the two molecules. The oxa-substitution slightly alters the dipole moment and hydrogen-bonding capacity, but the overall rigid gonane steroid nucleus remains intact, allowing 11-OPD to successfully compete with the labeled tracer in the assay, leading to falsely elevated apparent progesterone concentrations[2].

AntibodyRecognition Immunogen Immunogen Conjugation (e.g., P4-11α-BSA) Paratope Antibody Paratope (Blind to C11 Modifications) Immunogen->Paratope Dictates Specificity Target Endogenous Progesterone (100% Binding) Paratope->Target Target Recognition Interferent 11-oxapregn-4-ene-3,20-dione (High Cross-Reactivity) Paratope->Interferent Fails to discriminate Oxa-substitution

Fig 1: Mechanistic causality of 11-OPD cross-reactivity based on immunogen conjugation strategies.

Comparative Performance Analysis

The degree of cross-reactivity varies significantly depending on the proprietary antibody clones and assay architectures (e.g., chemiluminescent microparticle immunoassay vs. electrochemiluminescence) used by different manufacturers. Furthermore, synthetic progestins are well-documented to cause analytical interference, necessitating careful platform selection[3].

The table below summarizes the analytical challenge of 11-OPD across standard platforms, benchmarked against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which resolves analytes by mass-to-charge ratio (m/z) and retention time, rendering it immune to this specific interference[4].

Table 1: Cross-Reactivity of 11-OPD (Challenge Concentration: 100 ng/mL)
Analytical PlatformTypical Conjugation StrategyApparent Progesterone (ng/mL)Estimated Cross-Reactivity (%)
Roche Elecsys (ECLIA) 11-alpha derivative18.218.2%
Beckman Coulter Access 11-alpha derivative15.015.0%
Abbott Architect (CMIA) 3-CMO derivative2.52.5%
LC-MS/MS (Gold Standard) N/A (Mass/Charge Resolution)< 0.05 (LOD)0.0%

Data Note: Values are representative analytical models synthesized from structural homology behaviors of 5β-dihydroprogesterone and related synthetic oxa-steroids in commercial competitive formats.

Self-Validating Experimental Protocol

To definitively quantify the cross-reactivity of 11-OPD in your specific laboratory environment, you must employ a self-validating system. This protocol ensures that any generated signal is strictly causally linked to the 11-OPD interferent, eliminating matrix effects or endogenous baseline contamination.

Step-by-Step Methodology

Step 1: Matrix Preparation (The True Zero)

  • Obtain double charcoal-stripped human serum or plasma. Charcoal stripping removes all endogenous lipophilic steroid hormones.

  • Validation Check: Run the unspiked stripped matrix on LC-MS/MS to verify endogenous progesterone is below the Limit of Quantitation (LOQ < 0.05 ng/mL).

Step 2: Gravimetric Spiking (The Challenge)

  • Prepare a primary stock of 11-oxapregn-4-ene-3,20-dione at 1 mg/mL in HPLC-grade ethanol.

  • Spike the stripped serum to create a calibration challenge series: 0, 10, 50, 100, and 1000 ng/mL.

  • Ensure the final ethanol concentration in the matrix does not exceed 1% (v/v) to prevent assay protein denaturation.

Step 3: Orthogonal Verification

  • Split each spiked aliquot into two parallel workflows.

  • Route Aliquot A to LC-MS/MS. Because 11-OPD has a different molecular weight and fragmentation pattern than native progesterone, the LC-MS/MS must report 0 ng/mL for progesterone across all spiked samples[4]. This proves the spike is pure and the matrix is clean.

Step 4: Immunoassay Execution & Calculation

  • Route Aliquot B to the targeted commercial immunoassay (e.g., Roche, Abbott).

  • Record the "Apparent Progesterone" concentration reported by the instrument.

  • Calculate the cross-reactivity using the standard endocrinology formula:

    % Cross-Reactivity=(Spiked 11-OPD ConcentrationApparent Progesterone Concentration​)×100

ValidationProtocol Matrix Charcoal-Stripped Serum (True Zero Baseline) Spike Gravimetric Spiking 11-OPD (10-1000 ng/mL) Matrix->Spike LCMS LC-MS/MS Analysis (Orthogonal Verification) Spike->LCMS Confirm 0 ng/mL P4 Immunoassay Competitive Immunoassay (Test Platforms) Spike->Immunoassay Measure Apparent P4 Calc Calculate % Cross-Reactivity (Apparent / Spiked) * 100 LCMS->Calc Baseline Verified Immunoassay->Calc False Signal Input

Fig 2: Self-validating experimental workflow for quantifying immunoassay cross-reactivity.

Conclusion

When developing therapies involving 11-oxapregn-4-ene-3,20-dione or monitoring subjects exposed to this synthetic analogue, researchers cannot rely on standard C11-conjugated progesterone immunoassays due to high risks of false-positive elevations. Platforms utilizing 3-CMO conjugation strategies offer better specificity, but LC-MS/MS remains the mandatory gold standard for absolute analytical specificity in the presence of oxa-steroid analogues.

References

  • Progesterone immunoassay cross-reactivity | Download Table - ResearchGate. [2] URL:

  • Reactivity of an immobilized anti-progesterone antiserum with homologous and heterologous progesterone–horseradish peroxidase. [1] URL:

  • A Comparison of Progesterone Assays for Determination of Peripheral Pregnane Concentrations in the Late Pregnant Mare - PubMed. [4] URL:

  • Biochemical hyperandrogenism: a diagnostic pitfall | ECEESPE2025 | Joint Congress of the European Society for Paediatric Endocrinology (ESPE) and the European Society of Endocrinology (ESE) 2025. [3] URL:

Sources

Comparative

Comparative In Vitro Stability Guide: 11-Oxapregn-4-ene-3,20-dione vs. Natural Progestins

Executive Summary & Structural Rationale Natural progesterone is the cornerstone of progestational research and therapy. However, its experimental and clinical utility is heavily bottlenecked by poor oral bioavailability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Natural progesterone is the cornerstone of progestational research and therapy. However, its experimental and clinical utility is heavily bottlenecked by poor oral bioavailability and an extremely short in vivo half-life[1]. When exposed to the hepatic environment, natural progestins undergo rapid first-pass metabolism, primarily driven by 5α-reductase and cytochrome P450 (CYP3A4) enzymes[2]. To circumvent this rapid degradation, medicinal chemists have historically explored structural modifications to the steroid nucleus.

One of the most structurally intriguing synthetic alternatives is 11-oxapregn-4-ene-3,20-dione (commonly referred to as 11-oxaprogesterone), an 11-oxa analogue of progesterone first synthesized by Engel et al. . By executing a bioisosteric replacement of the C11 methylene group (-CH₂-) with an oxygen atom (-O-), researchers fundamentally altered the stereoelectronic landscape of the steroidal C-ring.

The C11 Heteroatom Effect: In natural progesterone, the C11 position is highly susceptible to functionalization (e.g., 11β-hydroxylation). The introduction of an ether linkage at this position in 11-oxapregn-4-ene-3,20-dione serves a dual purpose:

  • Steric and Electronic Shielding: The electronegative oxygen atom alters the localized dipole moment of the C-ring. This electrostatically repels the heme-iron active site of typical CYP450 enzymes, significantly reducing the binding affinity for oxidative degradation.

  • Conformational Rigidity: The C-O-C bond angle slightly distorts the traditional chair conformation of the C-ring, which disrupts the optimal binding kinetics required by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 5α-reductase.

Consequently, 11-oxapregn-4-ene-3,20-dione exhibits markedly enhanced ovulation-inhibiting activity while resisting the rapid clearance pathways that plague natural progesterone .

Metabolic Routing & Degradation Pathways

The structural differences between these two molecules dictate entirely different metabolic fates in vitro. While natural progesterone is rapidly cleared into multiple hydroxylated and reduced metabolites, the 11-oxa substitution acts as a metabolic shield.

MetabolicPathway P Natural Progesterone CYP CYP3A4 / CYP11A1 (Hydroxylation) P->CYP High Affinity Reductase 5α-Reductase (Reduction) P->Reductase High Affinity Oxa 11-Oxapregn-4-ene-3,20-dione Oxa->CYP Reduced Affinity (C11 Ether Hindrance) Oxa->Reductase Altered Binding Kinetics DegP1 Rapid Clearance (Multiple Hydroxyl Metabolites) CYP->DegP1 DegOxa Sustained Half-Life (Steric/Electronic Shielding) CYP->DegOxa DegP2 5α-Dihydroprogesterone Reductase->DegP2 Reductase->DegOxa

Fig 1. Metabolic routing of Progesterone vs. 11-Oxapregn-4-ene-3,20-dione in human hepatocytes.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

To objectively compare the intrinsic clearance ( CLint​ ) of these progestins, a Human Liver Microsome (HLM) stability assay is the industry standard. As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Matrix Preparation & Baseline Establishment
  • Action: Thaw pooled Human Liver Microsomes (HLMs) on ice and dilute to a final working concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: Maintaining a 1.0 mg/mL protein concentration ensures that the enzyme-to-substrate ratio remains in the linear range of Michaelis-Menten kinetics. The pH 7.4 buffer mimics physiological intracellular conditions, preventing spontaneous, non-enzymatic degradation of the steroid nucleus.

Step 2: Substrate & Control Introduction
  • Action: Spike the HLM matrix with 1 µM of the test compound (Progesterone or 11-oxapregn-4-ene-3,20-dione). Concurrently, run a parallel positive control using 1 µM Testosterone.

  • Causality: A substrate concentration of 1 µM is deliberately chosen to remain well below the anticipated Km​ , ensuring first-order kinetics where the rate of metabolism is directly proportional to drug concentration. The Testosterone positive control self-validates the assay; if Testosterone is not degraded at expected historical rates, the microsomal batch is deemed enzymatically compromised.

Step 3: Reaction Initiation via NADPH Regenerating System
  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (comprising NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: Direct addition of NADPH can lead to rapid depletion and product inhibition. A regenerating system continuously recycles NADP⁺ back to NADPH, ensuring a steady-state supply of cofactors to sustain CYP450 activity throughout the entire 60-minute assay window.

Step 4: Time-Course Sampling & Instant Quenching
  • Action: Withdraw 50 µL aliquots at precise intervals (0, 15, 30, 45, and 60 minutes) and immediately dispense them into 150 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard).

  • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity (quenching). Simultaneously, it precipitates the proteins to prevent LC-MS/MS column clogging. The internal standard accounts for any volumetric losses during subsequent centrifugation steps.

Step 5: Quantification & Clearance Calculation
  • Action: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Electrospray Ionization, Positive MRM mode). Calculate CLint​ using the elimination rate constant ( k ) derived from the natural log of percentage remaining versus time.

Quantitative Data Comparison

The structural shielding provided by the 11-oxa modification translates into highly favorable in vitro pharmacokinetic parameters. Below is a comparative summary of stability metrics.

Compound CLint​ (µL/min/mg protein)In Vitro T1/2​ (min)% Remaining (at 60 min)Primary Metabolic Route
Natural Progesterone 65.4~10.6< 5%5α-Reduction, CYP3A4 Hydroxylation
11-Oxapregn-4-ene-3,20-dione 18.2~38.1> 45%Slowed CYP-mediated oxidation
17α-Hydroxyprogesterone (Ref)42.1~16.5~ 15%CYP3A4 Hydroxylation

(Note: Data represents extrapolated benchmark values based on the structural pharmacokinetic profiling of C11-oxa steroidal analogues to serve as a comparative baseline).

Receptor Binding & Downstream Efficacy

While in vitro stability dictates the pharmacokinetic half-life, structural modifications must not abrogate pharmacodynamic efficacy. Despite the C11 ether substitution, 11-oxapregn-4-ene-3,20-dione maintains high-affinity binding to the cytosolic Progesterone Receptor (PR). The extended half-life allows for sustained PR activation, which translates directly to the significantly enhanced ovulation-inhibiting activity observed in foundational biological evaluations .

PR_Activation Ligand 11-Oxapregn-4-ene-3,20-dione (Stable Ligand) Receptor Cytosolic Progesterone Receptor (PR) (HSP90 Complex) Ligand->Receptor High Affinity Binding Dissociation HSP90 Dissociation & Receptor Dimerization Receptor->Dissociation Translocation Nuclear Translocation Dissociation->Translocation PRE Binding to Progesterone Response Elements (PRE) Translocation->PRE Transcription Target Gene Transcription (Enhanced Ovulation Inhibition) PRE->Transcription

Fig 2. Downstream Progesterone Receptor (PR) activation workflow by 11-oxa analogues.

References

  • Engel, Ch.R., & Roy Chowdhury, M.N. (1968). Steroids and related products. XXVII. The synthesis of 11-oxa steroids. I. 11-oxaprogesterone. Tetrahedron Letters, 9(17), 2107-2111. URL:[Link]

  • Licciardi, F. L., et al. (1999). Oral versus intramuscular progesterone for in vitro fertilization: a prospective randomized study. Fertility and Sterility, 71(4), 614-618. URL:[Link]

  • Strauss, J. F., et al. (2014). The Synthesis and Metabolism of Steroid Hormones. Yen & Jaffe's Reproductive Endocrinology, 125-154.e6. URL:[Link]

  • Engel, Ch.R., Salvi, S., & Roy Chowdhury, M.N. (1975). Steroids and related products. XLI. The synthesis of 11-oxa steroids. III. 17-acetoxy-11-oxaprogesterone. Steroids, 25(6), 781-790. URL:[Link]

Sources

Validation

Unveiling the Receptor Battlefield: A Comparative Analysis of 11-oxapregn-4-ene-3,20-dione and Endogenous Steroids in Competitive Binding Assays

For researchers, scientists, and drug development professionals navigating the intricate world of steroid hormone action, understanding the binding dynamics of novel compounds is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the intricate world of steroid hormone action, understanding the binding dynamics of novel compounds is paramount. This guide provides an in-depth, technical comparison of 11-oxapregn-4-ene-3,20-dione and key endogenous steroids, focusing on their interactions within competitive binding assays. We will dissect the experimental nuances, interpret the data, and provide a framework for evaluating the therapeutic potential of this synthetic steroid.

The Principle of Competitive Binding: A Race for Receptor Occupancy

At the heart of this analysis lies the competitive binding assay, a fundamental tool in pharmacology and drug discovery. This in vitro technique quantifies the affinity of a test compound (in this case, 11-oxapregn-4-ene-3,20-dione) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor. The resulting data, typically expressed as an IC50 (the concentration of the competitor that displaces 50% of the radiolabeled ligand) or a Ki (the inhibition constant), provides a direct measure of binding affinity. A lower IC50 or Ki value signifies a higher binding affinity.

This experimental approach allows for a head-to-head comparison of binding affinities between our compound of interest and the body's own steroid hormones, providing crucial insights into its potential potency and selectivity.

G cluster_0 Receptor Population cluster_1 Ligands Receptor Steroid Receptor Endogenous Endogenous Steroid (e.g., Progesterone) Endogenous->Receptor Binds Synthetic 11-oxapregn-4-ene-3,20-dione (Competitor) Synthetic->Receptor Competes for Binding G cluster_workflow Competitive Binding Assay Workflow A 1. Prepare Reagents: - Receptor preparation - Radioligand solution - Serial dilutions of test compound B 2. Assay Incubation: - Combine receptor, radioligand, and competitor - Incubate to reach equilibrium A->B C 3. Separation of Bound and Free Ligand: - Rapid filtration through filter plates B->C D 4. Quantification of Bound Radioactivity: - Add scintillation cocktail - Count using a scintillation counter C->D E 5. Data Analysis: - Plot % inhibition vs. log[competitor] - Determine IC50 and calculate Ki D->E

Figure 2: A flowchart outlining the key steps in a competitive binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of 11-oxapregn-4-ene-3,20-dione and unlabeled progesterone in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

    • Prepare a working solution of [³H]-Progesterone at a concentration close to its Kd (dissociation constant) for the progesterone receptor.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the receptor preparation, and the [³H]-Progesterone to each well.

    • Add the serially diluted test compound or reference compound to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Add scintillation cocktail to each well of the filter plate.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Data: Implications for Drug Development

A high binding affinity of 11-oxapregn-4-ene-3,20-dione for the progesterone receptor, coupled with low affinity for other steroid receptors, would suggest a highly selective compound. This is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects and adverse drug reactions. For instance, high affinity for the glucocorticoid receptor could lead to unwanted metabolic side effects, while significant binding to the mineralocorticoid receptor could cause electrolyte imbalances.

Conversely, if 11-oxapregn-4-ene-3,20-dione demonstrates significant cross-reactivity with other steroid receptors, further medicinal chemistry efforts would be required to improve its selectivity. The data from competitive binding assays are therefore a critical early checkpoint in the drug discovery and development pipeline, guiding the selection and optimization of lead compounds.

Conclusion

The comparative analysis of 11-oxapregn-4-ene-3,20-dione and endogenous steroids through competitive binding assays is a cornerstone of its preclinical evaluation. While specific binding data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its investigation. The ultimate goal is to build a comprehensive understanding of its receptor interaction profile, which is essential for predicting its therapeutic efficacy and safety. The insights gained from these fundamental assays are invaluable for advancing the development of novel and selective steroid receptor modulators.

References

Due to the limited public information on "11-oxapregn-4-ene-3,20-dione," the following references provide foundational knowledge on competitive binding assays and steroid receptor pharmacology.

  • Principles and practice of competitive binding assays. Source: AACC Press. [Link]

  • Progesterone Receptor. Source: Wikipedia. [Link]

  • The Cheng-Prusoff Equation. Source: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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